molecular formula C13H15NO2 B1181178 (-)-Securinine CAS No. 1857-30-3

(-)-Securinine

Katalognummer: B1181178
CAS-Nummer: 1857-30-3
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: SWZMSZQQJRKFBP-WZRBSPASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Securinine is a member of indolizines.
Securinine is a natural product found in Flueggea suffruticosa, Phyllanthus amarus, and other organisms with data available.
See also: Phyllanthus amarus top (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZMSZQQJRKFBP-WZRBSPASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate)
Record name Securinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045944
Record name Securinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5610-40-2
Record name (-)-Securinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5610-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Securinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Securinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Securinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECURININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Securinine: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Securinine is a tetracyclic indolizidine alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] First isolated in 1956 from Securinega suffruticosa, this natural compound has been investigated for its potential neuroprotective and antitumor properties.[1] This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, purification, and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the genera Securinega and Phyllanthus.[1] While a number of species within these genera produce securinine-type alkaloids, the most notable and widely studied sources are Securinega suffruticosa and various species of Phyllanthus, including Phyllanthus niruri.

Principal Plant Sources
  • Securinega suffruticosa (Pall.) Rehder: Often referred to as "Yi Ye bush clover" in traditional Chinese medicine, this deciduous shrub is a primary and rich source of this compound. The alkaloid is present in various parts of the plant, with the roots generally exhibiting the highest concentration.

  • Phyllanthus Species: Several species within the large Phyllanthus genus have been identified as sources of this compound and related alkaloids. Phyllanthus niruri is a well-known example. Other species, such as Phyllanthus glaucus, have also been shown to produce securinine-type alkaloids.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the geographical location and growing conditions. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the precise quantification of this compound in plant extracts.

Plant SpeciesPlant PartThis compound Content (% of Dry Weight)Reference
Securinega suffruticosaRoots~ 0.6%
Securinega suffruticosaIn-vitro Shoots~ 0.33%
Phyllanthus glaucusIn-vitro Shoots~ 0.58% (Total Alkaloids)

Note: The data for Phyllanthus glaucus represents the total alkaloid content, of which this compound is a major component.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, followed by a series of chromatographic purifications and a final recrystallization step to obtain the pure compound. The following protocol is a comprehensive methodology based on established procedures.

Experimental Workflow for this compound Isolation

Isolation_Workflow PlantMaterial Dried Plant Material (e.g., Securinega suffruticosa) Extraction Alcohol Extraction (70-90°C, 1-2h, 3-8 times) PlantMaterial->Extraction Filtration1 Filtration Extraction->Filtration1 CrudeExtract Crude Alcoholic Extract Filtration1->CrudeExtract Concentration1 Concentration (Reduced Pressure) CrudeExtract->Concentration1 ResinChromatography Macroporous Resin Chromatography Concentration1->ResinChromatography Wash Wash with 30-50% Ethanol ResinChromatography->Wash Elution1 Elute with 70-90% Ethanol ResinChromatography->Elution1 Eluate1 Securinine-rich Eluate Elution1->Eluate1 Concentration2 Concentration (Reduced Pressure) Eluate1->Concentration2 SilicaGelPrep Mix with Silica (B1680970) Gel Concentration2->SilicaGelPrep SilicaGelChromatography Silica Gel Column Chromatography (60-80 mesh) SilicaGelPrep->SilicaGelChromatography Elution2 Gradient Elution (e.g., Methylene (B1212753) Chloride/ Methanol (B129727) 40-60:1) SilicaGelChromatography->Elution2 PurifiedEluate Purified Eluate Elution2->PurifiedEluate Concentration3 Concentration (Reduced Pressure) PurifiedEluate->Concentration3 Recrystallization Recrystallization (e.g., Ethanol/Water 4:5) Concentration3->Recrystallization Filtration2 Filtration & Drying Recrystallization->Filtration2 FinalProduct High-Purity This compound (>99%) Filtration2->FinalProduct

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

Step 1: Extraction

  • Plant Material Preparation: The leaves, stems, or roots of the selected plant source (e.g., Securinega suffruticosa) are air-dried and then pulverized into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with an alcoholic solvent, typically ethanol. The extraction is carried out at an elevated temperature of 70-90°C for a duration of 1-2 hours. This process is repeated 3 to 8 times to ensure exhaustive extraction of the alkaloids.

  • Filtration and Concentration: The resulting alcoholic extracts are combined and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

Step 2: Macroporous Resin Chromatography

  • Adsorption: The crude extract is loaded onto a column packed with a macroporous adsorptive resin (e.g., NM series chromatograph packing material).

  • Washing: The column is first washed with a 30-50% ethanol-water solution to remove impurities that have weak or no affinity for the resin.

  • Elution: The fraction containing this compound is then eluted from the column using a 70-90% ethanol-water solution. The eluate is collected for further purification.

Step 3: Silica Gel Column Chromatography

  • Sample Preparation: The securinine-rich eluate from the previous step is concentrated under reduced pressure. The resulting residue is then mixed with a small amount of silica gel (60-80 mesh) to create a solid sample for loading onto the chromatography column.

  • Column Packing: A chromatography column is packed with silica gel (60-80 mesh) using a suitable solvent.

  • Gradient Elution: The prepared solid sample is carefully loaded onto the top of the silica gel column. The column is then eluted using a gradient solvent system. A common system involves starting with 100% of an organic solvent such as methylene chloride or ethyl acetate (B1210297) to elute less polar impurities. The polarity of the mobile phase is then gradually increased by introducing an alcoholic solvent like methanol. A typical gradient for eluting this compound is a mixture of methylene chloride and methanol in a volume ratio of 40:1 to 60:1. The fractions are collected and monitored by a suitable analytical method, such as thin-layer chromatography (TLC) or HPLC.

Step 4: Recrystallization

  • Concentration: The fractions containing pure this compound are combined and concentrated under reduced pressure to remove the elution solvents.

  • Recrystallization: The concentrated residue is dissolved in a minimal amount of a suitable alcohol-water solution (e.g., ethanol-water in a 4:5 volume ratio) at an elevated temperature. The solution is then allowed to cool slowly, promoting the formation of high-purity crystals of this compound.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried to yield the final product with a purity that can exceed 99%.

Conclusion

This technical guide has provided a detailed overview of the natural sources and a comprehensive protocol for the isolation of this compound. The methodologies described, from extraction to multi-step chromatography and final recrystallization, are robust and can yield high-purity this compound suitable for further research and development. The quantitative data presented, while highlighting the variability in natural abundance, underscores the importance of selecting the appropriate plant source and part for efficient isolation. This guide serves as a foundational resource for scientists and researchers aiming to work with this promising natural product. Further research to quantify the this compound content in a wider range of Phyllanthus species would be beneficial for a more complete understanding of its distribution in the plant kingdom.

References

A Technical Guide to the Discovery and Characterization of (-)-Securinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Securinine, a tetracyclic indolizidine alkaloid, has been a subject of scientific inquiry for over half a century. First isolated from Securinega suffruticosa (Pall.) Rehder, its unique structure and potent biological activity have established it as a valuable pharmacological tool and a challenging synthetic target.[1][2][3][4] This technical guide provides a comprehensive overview of the historical milestones in the discovery, isolation, and structural elucidation of this compound. It details the classical experimental methodologies employed by early researchers, summarizes key quantitative data, and visualizes the intricate experimental workflows and its primary signaling pathway.

Discovery and Isolation

The story of this compound begins with the investigation of the Eurasian shrub Securinega suffruticosa, a plant used in traditional medicine. In 1956, Russian researchers first reported the isolation of this principal alkaloid.[1] The process, rudimentary by modern standards, relied on classical phytochemical techniques to extract and purify the compound from the plant's roots and leaves.

Experimental Protocol: Classical Isolation of this compound
  • Maceration and Extraction: Dried and powdered plant material (roots and leaves of S. suffruticosa) was subjected to exhaustive extraction with an organic solvent like methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The resulting crude extract was dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloid, rendering it water-soluble. This aqueous solution was then washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

  • Liberation and Re-extraction: The acidic aqueous layer was basified (e.g., with Na₂CO₃ or NH₄OH) to deprotonate the securinine (B1681715), making it soluble in organic solvents again. The free-base alkaloid was then extracted back into a non-polar organic solvent such as chloroform.

  • Purification: The crude alkaloid extract was concentrated and purified, typically using column chromatography over an alumina (B75360) (Al₂O₃) stationary phase.

  • Crystallization: The purified this compound fraction was concentrated and crystallized from a suitable solvent (e.g., ethanol) to yield pure, yellow crystals.

Visualization: Isolation Workflow

G plant Powdered Plant Material (Securinega suffruticosa) extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Alcoholic Extract extraction->crude_extract acidification Acidify (HCl) & Partition with Organic Solvent crude_extract->acidification aqueous_layer Acidic Aqueous Layer (Contains Protonated Securinine) acidification->aqueous_layer impurities Organic Layer (Neutral/Acidic Impurities) acidification->impurities basification Basify (Na2CO3) & Re-extract with Organic Solvent aqueous_layer->basification organic_layer Organic Layer (Contains Free-Base Securinine) basification->organic_layer chromatography Column Chromatography (Alumina) organic_layer->chromatography purified Purified Securinine Fraction chromatography->purified crystallization Crystallization (e.g., from Ethanol) purified->crystallization crystals Pure this compound Crystals crystallization->crystals

Caption: A generalized workflow for the classical isolation of this compound.

Structural Elucidation and Characterization

Determining the novel, complex tetracyclic structure of this compound was a significant achievement in natural product chemistry. The structure was independently confirmed in the early 1960s through a combination of chemical degradation, spectroscopic analysis, and ultimately, X-ray crystallography.

Experimental Protocols: Structure Determination
  • Elemental and Molecular Weight Analysis: Early combustion analysis and mass spectrometry established the molecular formula as C₁₃H₁₅NO₂.

  • Chemical Degradation: Classical degradation studies, such as Hofmann degradation, were employed to systematically break down the molecule and identify the core nitrogen-containing ring system, an azabicyclo[3.2.1]octane core fused with a piperidine (B6355638) ring.

  • Spectroscopic Analysis:

    • UV Spectroscopy: Showed a maximum absorption (λmax) around 256-257 nm, indicative of an α,β-unsaturated lactone system.

    • Infrared (IR) Spectroscopy: Revealed characteristic absorption bands for an α,β-unsaturated γ-lactone carbonyl group and C=C double bonds.

    • ¹H and ¹³C NMR Spectroscopy: Provided the detailed carbon framework and proton connectivity, confirming the complex fused ring system.

  • X-ray Crystallography: The definitive, unambiguous three-dimensional structure and absolute stereochemistry of this compound were confirmed by single-crystal X-ray analysis of its hydrobromide salt.

Data Presentation: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₃H₁₅NO₂
Molar Mass 217.268 g·mol⁻¹
Melting Point 142-143°C
Appearance Yellow Crystal
Solubility Soluble in DMSO (50 mg/mL), Ethanol (16 mg/mL); Insoluble in water
UV λmax 256-257 nm

Visualization: Logic of Structure Elucidation

G start Pure this compound Isolate elemental Elemental Analysis start->elemental spectroscopy Spectroscopic Analysis (UV, IR, NMR) start->spectroscopy degradation Chemical Degradation Studies start->degradation formula Molecular Formula: C₁₃H₁₅NO₂ elemental->formula proposed_structure Proposed 2D Structure formula->proposed_structure functional_groups Functional Groups Identified: - α,β-Unsaturated γ-Lactone - Two C=C Bonds - Tertiary Amine spectroscopy->functional_groups functional_groups->proposed_structure skeleton Core Skeleton Identified: Azabicyclo[3.2.1]octane degradation->skeleton skeleton->proposed_structure xray Single-Crystal X-ray Crystallography proposed_structure->xray final_structure Confirmed 3D Structure & Absolute Stereochemistry xray->final_structure

Caption: The logical progression of experiments for elucidating the structure of this compound.

Biological Characterization and Mechanism of Action

Initial pharmacological studies quickly identified this compound as a potent central nervous system (CNS) stimulant. Its effects were noted to be similar to strychnine, causing pro-convulsant and spastic effects at sufficient doses.

Primary Mechanism: GABA-A Receptor Antagonism

The primary mechanism of action for this compound's CNS effects is its role as a γ-aminobutyric acid (GABA) receptor antagonist. Specifically, it acts as a non-competitive antagonist at the GABA-A receptor.

  • Normal GABAergic Inhibition: The GABA-A receptor is a ligand-gated ion channel. When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

  • This compound's Effect: this compound is believed to bind to a site within the chloride ion channel pore. This physically blocks the channel, preventing Cl⁻ influx even when GABA is bound to the receptor. The blockade of this crucial inhibitory pathway leads to disinhibition, resulting in uncontrolled neuronal firing and the observed CNS stimulant and convulsant effects.

Data Presentation: Biological Activity
Target/ModelActivityQuantitative DataReference(s)
Primary Target GABA-A Receptor Antagonist-
In Vivo (Mice) CNS Stimulant, ConvulsantStrong spastic effect at 0.1–0.2 mg kg⁻¹
In Vitro (HeLa Cells) Cytotoxicity / Growth InhibitionIC₅₀: 32.3 μM (7.02±0.52 μg/mL)
Mechanism Apoptosis InductionActivates caspase-9 and -3/7
Other Activities Antimicrobial, Antifungal, Anti-inflammatoryPotent activity reported

Visualization: GABA-A Receptor Signaling Pathway

G cluster_0 Normal GABAergic Inhibition cluster_1 This compound Antagonism GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Cl_channel_open Cl⁻ Channel Opens Cl⁻ Influx GABA_R->Cl_channel_open:f0 Hyperpolarization Neuron Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_channel_open:f1->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Securinine This compound Cl_channel_blocked Cl⁻ Channel Blocked No Cl⁻ Influx Securinine->Cl_channel_blocked:f0 Blocks Pore Depolarization Loss of Inhibition (Neuron is more excitable) Cl_channel_blocked:f1->Depolarization Excitation CNS Stimulation / Convulsions Depolarization->Excitation

References

The Biosynthesis of Securinega Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Securinega alkaloids are a class of plant-derived secondary metabolites renowned for their complex, tetracyclic structures and significant biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of these fascinating compounds, with a focus on the core chemical transformations, enzymatic players, and regulatory mechanisms. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biosynthesis, and drug development. This document summarizes the current understanding of Securinega alkaloid biosynthesis, outlines key experimental methodologies that have been instrumental in elucidating this pathway, and presents quantitative data where available. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

The Securinega alkaloids, first isolated in the 1950s, are characterized by a unique bridged tetracyclic core structure. Securinine (B1681715), the most well-known member of this family, has been investigated for its effects on the central nervous system.[1] These alkaloids are primarily found in plants belonging to the Securinega, Flueggea, Margaritaria, and Breynia genera of the Phyllanthaceae family.[1] The intricate architecture of these molecules has made them a compelling target for total synthesis, and in parallel, has spurred research into their natural production within plants. Understanding the biosynthetic pathway is crucial for the potential biotechnological production of these valuable compounds and for the generation of novel analogs with improved therapeutic properties.

The Core Biosynthetic Pathway

The biosynthesis of the core Securinega alkaloid scaffold is a complex process that involves the convergence of two primary amino acid metabolic pathways: that of lysine (B10760008) and tyrosine.[1]

Precursors and Early Intermediates

Early radiolabeling experiments established that the piperidine (B6355638) ring (Ring A) of the securinine molecule is derived from L-lysine, while the C and D rings are formed from L-tyrosine.[1] The biosynthesis begins with the conversion of L-lysine into Δ1-piperideine, a key cyclic imine intermediate.[2] This transformation is a common step in the biosynthesis of many piperidine alkaloids.

Formation of the Tetracyclic Core

Recent research has shed light on the crucial steps leading to the formation of the characteristic bridged tetracyclic structure. A key insight has been the identification of neosecurinanes, such as (-)-virosine A and (-)-virosine B, as central intermediates. These compounds are formed through the conjugation of 1-piperideine (B1218934) with menisdaurilide (B1221709). Menisdaurilide itself is believed to be derived from tyrosine.

A pivotal discovery has been the role of a sulfotransferase in the rearrangement of the [2.2.2]-bicyclic neosecurinane scaffold into the [3.2.1]-bicyclic securinane framework, which is the hallmark of securinine and allosecurinine (B2590158). This enzymatic step represents a key branching point in the pathway, leading to the formation of the two major epimers.

Securinega Alkaloid Biosynthesis Lysine L-Lysine Piperideine Δ1-Piperideine Lysine->Piperideine Multiple Steps Tyrosine L-Tyrosine Menisdaurilide Menisdaurilide Tyrosine->Menisdaurilide Multiple Steps Neosecurinanes Neosecurinanes (e.g., (-)-Virosine A/B) Piperideine->Neosecurinanes Menisdaurilide->Neosecurinanes Securinanes Securinanes (Allosecurinine & Securinine) Neosecurinanes->Securinanes Sulfotransferase

Core biosynthetic pathway of Securinega alkaloids.

Diversification of the Securinane Scaffold

The basic securinane skeleton undergoes further modifications to generate the diverse array of Securinega alkaloids found in nature. These modifications primarily involve oxidation and oligomerization.

A key enzyme in this diversification process is a berberine (B55584) bridge enzyme (BBE)-like enzyme, designated FsBBE, which was identified in Flueggea suffruticosa. This enzyme catalyzes the condensation of allosecurinine with L-ascorbic acid (vitamin C) or its oxidized form, dehydroascorbic acid, to produce complex derivatives such as fluesuffine A. This reaction proceeds through a key enamine intermediate, which serves as a branching point for further functionalization at the C-2 and C-3 positions of the securinane core.

Regulation of Biosynthesis

The biosynthesis of Securinega alkaloids is tightly regulated, likely at the transcriptional level. While the specific regulatory factors for this pathway have yet to be fully elucidated, insights can be drawn from the study of other alkaloid biosynthetic pathways.

Jasmonate signaling, a key hormonal pathway in plant defense, has been implicated in the regulation of Securinega alkaloid production. Treatment of F. suffruticosa with methyl jasmonate has been shown to induce the accumulation of certain alkaloids, such as fluesuffine A. This suggests that the pathway is, at least in part, under the control of the plant's defense response system.

Transcription factor families known to be involved in the regulation of other alkaloid pathways, such as bHLH, AP2/ERF, WRKY, and MYB, are likely candidates for the regulation of Securinega alkaloid biosynthesis. Future research in this area will likely focus on identifying the specific transcription factors that bind to the promoter regions of the biosynthetic genes and modulate their expression in response to developmental and environmental cues.

Quantitative Data

At present, there is a limited amount of publicly available quantitative data on the biosynthesis of Securinega alkaloids. While the catalytic activity of the FsBBE enzyme has been demonstrated, detailed kinetic parameters such as Km, Vmax, and kcat have not been reported. Similarly, precise measurements of the concentrations of biosynthetic intermediates within plant tissues are not yet available. However, qualitative and semi-quantitative data from feeding experiments have been instrumental in pathway elucidation.

Precursor Fed to F. suffruticosaObserved Effect on Fluesuffine A ProductionReference
L-Ascorbic AcidSignificant increase
Dehydroascorbic AcidNo significant increase
L-GalactoseSignificant increase
L-Galactono-1,4-lactoneSignificant increase
13C-labeled L-Ascorbic AcidIncorporation of 13C into fluesuffine A
13C2-labeled 4-hydroxyphenylpyruvic acidNo significant incorporation into allosecurinine, securinine, or menisdaurilide

Experimental Protocols

The elucidation of the Securinega alkaloid biosynthetic pathway has relied on a combination of classic and modern experimental techniques. Below are summaries of the key methodologies employed.

Radiolabeling Studies for Precursor Identification
  • Objective: To identify the primary metabolic precursors of the securinine scaffold.

  • Methodology:

    • Radiolabeled amino acids (e.g., 14C-lysine and 14C-tyrosine) are synthesized or commercially procured.

    • The radiolabeled precursors are administered to Securinega or Flueggea plants, typically through stem feeding or by growing seedlings in a labeled medium.

    • After a defined incubation period, the plants are harvested, and the alkaloids are extracted and purified using chromatographic techniques (e.g., column chromatography, HPLC).

    • The purified securinine is analyzed for radioactivity using liquid scintillation counting.

    • Degradation studies can be performed on the labeled securinine to determine the position of the radiolabel within the molecule, thus confirming the origin of different parts of the scaffold.

Identification and Characterization of the FsBBE Enzyme
  • Objective: To identify the enzyme responsible for the formation of ascorbylated Securinega alkaloids.

  • Methodology:

    • Transcriptome Analysis: F. suffruticosa seedlings are treated with methyl jasmonate to induce the expression of secondary metabolite biosynthetic genes. RNA is extracted at different time points, and de novo transcriptome sequencing is performed to generate a database of expressed genes.

    • Protein Fractionation and Activity Screening: Total proteins are extracted from the plant material and subjected to fractionation using techniques like ion-exchange and size-exclusion chromatography. Fractions are screened for their ability to convert allosecurinine and L-ascorbic acid into fluesuffine A, with product formation monitored by LC-MS.

    • Protein Identification: Active fractions are analyzed by SDS-PAGE. Protein bands that correlate with the enzymatic activity are excised and subjected to in-gel digestion followed by LC-MS/MS analysis for peptide sequencing.

    • Gene Identification and Cloning: The obtained peptide sequences are matched against the transcriptome database to identify the corresponding gene (in this case, FsBBE). The full-length gene is then cloned into an expression vector.

    • Heterologous Expression and in vitro Assay: The cloned gene is expressed in a suitable host system (e.g., E. coli or a plant-based expression system). The recombinant enzyme is purified and its activity is confirmed through in vitro assays with the putative substrates.

FsBBE Identification Workflow cluster_0 In Planta cluster_1 In Vitro Analysis cluster_2 Gene Identification and Validation MeJA Methyl Jasmonate Treatment of F. suffruticosa Transcriptome Transcriptome Sequencing MeJA->Transcriptome Protein_Extraction Protein Extraction and Fractionation MeJA->Protein_Extraction Gene_ID Gene Identification via Transcriptome Matching Transcriptome->Gene_ID Activity_Screening LC-MS Based Activity Screening Protein_Extraction->Activity_Screening SDS_PAGE SDS-PAGE of Active Fractions Activity_Screening->SDS_PAGE LC_MSMS LC-MS/MS Analysis of Protein Bands SDS_PAGE->LC_MSMS LC_MSMS->Gene_ID Cloning Gene Cloning and Heterologous Expression Gene_ID->Cloning Enzyme_Assay Recombinant Enzyme Assay Cloning->Enzyme_Assay

Workflow for the identification of the FsBBE enzyme.

Conclusion and Future Perspectives

The study of Securinega alkaloid biosynthesis has made significant strides in recent years, moving from the identification of primary precursors to the characterization of key enzymes involved in the formation and diversification of the core scaffold. The discovery of the neosecurinane intermediates and the role of a sulfotransferase in their rearrangement represents a major breakthrough in understanding the formation of the complex [3.2.1]-bicyclic system. Furthermore, the identification of the FsBBE enzyme provides a glimpse into the mechanisms by which the structural diversity of these alkaloids is generated.

Despite this progress, many aspects of the pathway remain to be elucidated. The enzymes responsible for the early steps in the pathway, including the formation of menisdaurilide from tyrosine and the initial condensation with 1-piperideine, are still unknown. A comprehensive understanding of the transcriptional regulation of the pathway is also lacking. Future research will undoubtedly focus on identifying these missing enzymatic and regulatory components. The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial in this endeavor. A complete elucidation of the biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the metabolic engineering of these valuable natural products.

References

An In-depth Technical Guide to the Pharmacological Profile of (-)-Securinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Securinine, a tetracyclic alkaloid isolated from plants of the Securinega, Phyllanthus, and Flueggea genera, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Historically recognized for its potent central nervous system (CNS) stimulant effects, recent research has unveiled its potential as an anticancer, neuroprotective, and immunomodulatory agent.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualization of implicated signaling pathways.

Core Pharmacological Profile

This compound is primarily characterized as a selective antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This antagonism disrupts the principal inhibitory neurotransmission in the CNS, leading to neuronal excitation and convulsant effects at higher doses. Beyond its action on GABA-A receptors, this compound exhibits a multifaceted pharmacological profile, engaging various cellular targets and signaling pathways, which are detailed in the subsequent sections.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various experimental models.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointValueReference
HeLa (Human cervical cancer)MTT AssayIC507.02 ± 0.52 µg/mL (32.3 µM)
HL-60 (Human promyelocytic leukemia)Not SpecifiedNot SpecifiedNot Specified
MCF-7 (Human breast cancer)Not SpecifiedNot SpecifiedNot Specified
K-562 (Human chronic myelogenous leukemia)Not SpecifiedNot SpecifiedNot Specified
HCT 116 (Human colon cancer)Not SpecifiedNot SpecifiedNot Specified
SW480 (Human colon cancer)Not SpecifiedNot SpecifiedNot Specified

Table 2: In Vivo Activity of this compound

Animal ModelEffectDosageEndpointValueReference
MiceTonic SeizuresIntraperitonealCD5011-87 mg/kg
Nude Mice with HL-60 XenograftsTumor Growth Inhibition15 mg/kg i.p.>75% reduction in tumor size

Table 3: Receptor and Enzyme Binding Affinity of this compound

TargetAssay TypeEndpointValueReference
GABA-A Receptor[3H]GABA Binding InhibitionIC50~50 µM

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways, particularly in the context of cancer.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is initiated through the mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of a caspase cascade.

Securinine (B1681715) This compound ROS ROS Generation Securinine->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

PI3K/AKT/mTOR Pathway

In breast cancer and promyelocytic leukemia cells, this compound has been observed to downregulate the expression of key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by this compound contributes to the compound's anticancer effects.

Securinine This compound PI3K PI3K Securinine->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR P70S6k p70S6K mTOR->P70S6k Proliferation Cell Proliferation & Survival P70S6k->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR Pathway by this compound.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is also modulated by this compound. In HeLa cells, this compound stimulates the activity of ERK1/2, which can paradoxically be involved in both cell survival and apoptosis, depending on the cellular context.

Securinine This compound ERK ERK1/2 Securinine->ERK Downstream Downstream Targets ERK->Downstream CellularResponse Cellular Response (e.g., Apoptosis) Downstream->CellularResponse

Caption: Modulation of the MAPK/ERK Pathway by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

  • Treatment: Cells are treated with this compound at a concentration range of 1.0 to 20.0 µg/mL for 24 hours. Control cells are treated with the vehicle (e.g., DMSO).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Caspase Activity Assays
  • Objective: To measure the activation of key apoptosis-mediating enzymes, caspases.

  • Caspase-9 Assay (Luminescent):

    • HeLa cells are seeded in 12-well plates (1 x 10⁵ cells/well) and treated with this compound (1.0 to 50.0 µg/mL).

    • After 6 and 24 hours of exposure, the Caspase-Glo 9 Assay Kit is used according to the manufacturer's instructions.

    • Luminescence is measured using a luminometer to quantify caspase-9 activity.

  • Caspase-3/7 Assay (Flow Cytometry):

    • Cells are treated with this compound for 24 hours.

    • Cells are harvested and stained using the Muse Caspase-3/7 Assay Kit following the manufacturer's protocol.

    • The percentage of apoptotic cells with activated caspase-3/7 is determined by analysis on a Muse Cell Analyzer.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the antitumor efficacy of this compound in an animal model.

  • Animal Model: 6-week-old female nude mice are used.

  • Tumor Implantation: 10 x 10⁶ HL-60 cells are injected subcutaneously.

  • Treatment Protocol: Treatment begins 10 days after tumor cell injection when palpable tumors are present.

    • This compound (15 mg/kg) or vehicle (e.g., 30 µL DMSO and 70 µL water) is injected intraperitoneally.

    • The injection schedule is typically 2 or 3 times a day for 5 days, followed by once a day for two days, repeated for a specified number of weeks.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint: At the end of the study, the average tumor size in the treated group is compared to the vehicle-treated control group.

Start Tumor Cell Implantation (e.g., HL-60 cells in nude mice) TumorGrowth Allow Tumors to Establish (e.g., 10 days) Start->TumorGrowth Treatment Administer this compound or Vehicle (e.g., 15 mg/kg i.p.) TumorGrowth->Treatment Monitoring Monitor Tumor Growth (Regular Measurements) Treatment->Monitoring Monitoring->Treatment Repeated Cycles Endpoint Endpoint Analysis: Compare Tumor Volume Monitoring->Endpoint

Caption: General Workflow for an In Vivo Xenograft Study.

Conclusion

This compound is a pharmacologically active alkaloid with a well-defined role as a GABA-A receptor antagonist. Emerging research has significantly broadened its therapeutic potential, particularly in oncology. Its ability to induce apoptosis and modulate key signaling pathways like PI3K/AKT/mTOR and MAPK/ERK underscores its potential as a lead compound for the development of novel anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile for various disease indications.

References

(-)-Securinine: A Technical Guide to its Antagonistic Action at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Securinine, a tetracyclic alkaloid derived from plants of the Securinega genus, is a well-documented antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] As the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central nervous system (CNS), the GABA-A receptor is a critical target for numerous therapeutic agents.[4][5] this compound elicits a stimulant and convulsant effect by selectively blocking the action of GABA at its recognition site on the receptor complex. This action is distinct from other receptor systems, as securinine (B1681715) has been shown to be inactive at bicuculline-insensitive GABA binding sites, as well as benzodiazepine, cholinergic muscarinic, and beta-adrenergic receptors. This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its interaction with the GABA-A receptor.

Mechanism of Action

This compound functions as a selective, competitive antagonist at the GABA-A receptor. Its primary mechanism involves the direct inhibition of GABA binding to its recognition site on the receptor protein. This prevents the conformational change that would normally open the integral chloride (Cl⁻) channel. Consequently, the influx of Cl⁻ ions is blocked, preventing hyperpolarization of the neuronal membrane and nullifying the inhibitory postsynaptic potential (IPSP) that GABA would typically induce. This blockade of inhibitory signaling leads to a state of increased neuronal excitability, which manifests as stimulant and, at higher doses, convulsant activity.

Electrophysiological studies have confirmed this selective antagonism. In neurons of the cat spinal cord, securinine effectively blocks the inhibitory action of GABA without affecting the inhibitory action of glycine (B1666218), demonstrating its specificity for the GABAergic system. Unlike allosteric modulators that bind to different sites on the receptor complex, securinine's action is directly competitive with the endogenous ligand, GABA.

dot

GABA_A_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Chloride (Cl⁻) Channel GABA->GABA_A_Receptor:f1 Binds Securinine This compound Securinine->GABA_A_Receptor:f1 Blocks Hyperpolarization Membrane Hyperpolarization GABA_A_Receptor:f2->Hyperpolarization Cl⁻ Influx No_Effect No Hyperpolarization (Neuronal Excitation) GABA_A_Receptor->No_Effect No Cl⁻ Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling and the antagonistic action of this compound.

Quantitative Data

The antagonistic potency of this compound has been quantified through both in vitro binding assays and in vivo behavioral studies. The data consistently show that while effective, securinine is less potent than the classic GABA-A antagonist, bicuculline.

Table 1: In Vitro GABA-A Receptor Binding Affinity
CompoundAssayPreparationIC50 (µM)Relative Potency vs. BicucullineReference
This compound Inhibition of [³H]GABA bindingRat brain membranes~50~7x less potent
Dihydrosecurinine Inhibition of [³H]GABA bindingRat brain membranes~50~7x less potent
Bicuculline Inhibition of [³H]GABA bindingRat brain membranes~7-
Allosecurinine Inhibition of [³H]GABA bindingRat brain membranes>1000-
Virosecurinine Inhibition of [³H]GABA bindingRat brain membranes>1000-
Table 2: In Vivo Convulsant Activity
CompoundAnimal ModelAdministrationCD50 (mg/kg)Reference
This compound & Analogs MiceNot Specified11 - 87
Bicuculline MiceNot Specified8

Experimental Protocols

The characterization of this compound as a GABA-A antagonist relies on established methodologies in neuropharmacology. The following sections detail the protocols for key experiments.

Radioligand Binding Assay for GABA-A Receptor

This protocol is designed to determine the inhibitory potency (IC50) of a test compound like this compound against the binding of a radiolabeled ligand to the GABA-A receptor.

Objective: To quantify the affinity of this compound for the GABA recognition site by measuring its ability to displace [³H]GABA from rat brain membranes.

Materials:

  • Tissue: Whole rat brain.

  • Radioligand: [³H]GABA.

  • Test Compound: this compound, dissolved in an appropriate vehicle.

  • Control Antagonist: Unlabeled Bicuculline.

  • Buffer: Tris-HCl buffer.

  • Equipment: Homogenizer, refrigerated centrifuge, filtration manifold, glass fiber filters, scintillation counter, scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: Brain membrane preparation + [³H]GABA.

      • Non-specific Binding: Brain membrane preparation + [³H]GABA + a saturating concentration of unlabeled GABA or bicuculline.

      • Test Compound: Brain membrane preparation + [³H]GABA + varying concentrations of this compound.

    • Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a filtration manifold.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage inhibition of specific [³H]GABA binding for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

dot

Binding_Assay_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis Homogenize Homogenize Rat Brain in Buffer Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash Pellet to Remove Endogenous GABA Centrifuge2->Wash Resuspend Resuspend Final Pellet Wash->Resuspend Incubate Incubate Membranes with [³H]GABA & Securinine Resuspend->Incubate Filter Rapid Vacuum Filtration Incubate->Filter WashFilters Wash Filters with Ice-Cold Buffer Filter->WashFilters Count Scintillation Counting WashFilters->Count Calculate Calculate Specific Binding & Percent Inhibition Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the radioligand binding assay.

Extracellular Electrophysiology in Spinal Cord Neurons

This protocol demonstrates the functional antagonism of GABA-mediated inhibition by this compound in situ.

Objective: To assess the ability of this compound to block the inhibitory effect of iontophoretically applied GABA on the firing rate of spinal cord neurons, while showing no effect on glycine-induced inhibition.

Materials:

  • Animal Model: Anesthetized cat.

  • Recording Equipment: Multibarrel glass micropipettes, amplifier, oscilloscope, data acquisition system.

  • Chemicals: Solutions of GABA, glycine, and this compound for iontophoresis.

Methodology:

  • Animal Preparation: Anesthetize the animal and perform surgery to expose the lumbar spinal cord. Ensure stable physiological conditions throughout the experiment.

  • Electrode Placement: Lower a multibarrel micropipette into the spinal cord to record the extracellular action potentials (spikes) from a single neuron.

  • Baseline Activity: Establish a stable baseline firing rate of the neuron.

  • Agonist Application:

    • Apply GABA via iontophoresis from one barrel of the micropipette and observe the characteristic inhibition (decrease or cessation) of neuronal firing.

    • Allow the neuron to recover to its baseline firing rate.

    • Apply glycine from another barrel and observe the resulting inhibition.

  • Antagonist Application:

    • While continuously recording from the neuron, apply a steady, low-level iontophoretic current of this compound from another barrel.

    • During the application of securinine, re-apply GABA and observe whether its inhibitory effect is reduced or blocked.

    • During the application of securinine, re-apply glycine and confirm that its inhibitory effect remains unchanged.

  • Data Analysis: Compare the magnitude of GABA- and glycine-induced inhibition in the absence and presence of this compound. A selective reduction in the effect of GABA indicates specific antagonism at the GABA-A receptor.

In Vivo Convulsant Activity Assay

This protocol is used to determine the median convulsive dose (CD50) of a substance, providing a measure of its in vivo pro-convulsant potency.

Objective: To determine the dose of this compound that induces tonic seizures in 50% of the test animal population.

Materials:

  • Animal Model: Mice (e.g., ICR strain).

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Administration Equipment: Syringes for intraperitoneal (IP) or subcutaneous (SC) injection.

Methodology:

  • Animal Groups: Divide mice into several groups, with each group receiving a different dose of this compound. Include a control group that receives only the vehicle.

  • Drug Administration: Administer the assigned dose of this compound to each mouse via a specified route (e.g., IP).

  • Observation: Observe the animals for a set period (e.g., 30-60 minutes) for the onset of convulsive activity, specifically tonic seizures (characterized by rigid extension of the limbs).

  • Data Collection: For each dose group, record the number of animals that exhibit tonic seizures.

  • Data Analysis: Use a statistical method, such as probit analysis, to calculate the CD50 value and its 95% confidence intervals from the dose-response data.

dot

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_organismal Organismal Level Securinine This compound GABA_A GABA-A Receptor (GABA Binding Site) Securinine->GABA_A Binds to & Blocks BlockGABA Blockade of GABA Binding NoClInward Prevention of Cl⁻ Influx BlockGABA->NoClInward Leads to NoHyperpolarization Absence of Hyperpolarization NoClInward->NoHyperpolarization Results in Excitability Increased Neuronal Excitability NoHyperpolarization->Excitability Causes Convulsions Convulsant Activity (Tonic Seizures) Excitability->Convulsions Manifests as

References

(-)-Securinine's Mechanism of Action on the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Securinine, a tetracyclic alkaloid isolated from plants of the Securinega genus, exerts significant effects on the central nervous system (CNS). Its primary mechanism of action is the antagonism of γ-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the brain. This blockade of GABAergic inhibition leads to a pro-convulsant effect. Beyond its primary target, this compound modulates intracellular signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) and nuclear factor-kappa B (NF-κB), suggesting a more complex pharmacological profile that encompasses neuroprotective and anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the CNS effects of this compound.

Primary Mechanism of Action: GABAA Receptor Antagonism

This compound acts as a competitive antagonist at GABAA receptors, similar to the well-known convulsant bicuculline[1][2]. By binding to the GABAA receptor, this compound prevents the binding of GABA, thereby inhibiting the influx of chloride ions and reducing neuronal hyperpolarization. This disruption of inhibitory neurotransmission leads to a state of neuronal hyperexcitability, which underlies its observed pro-convulsant properties[2][3].

Quantitative Data: Receptor Binding and Convulsant Activity

The following table summarizes the quantitative data regarding the interaction of this compound and its analogs with GABAA receptors and their convulsant effects in animal models.

CompoundAssaySpeciesPreparationValueComparison
This compound [3H]GABA Binding InhibitionRatBrain membranesIC50 ≈ 50 µM~7 times less potent than bicuculline
Dihydrosecurinine[3H]GABA Binding InhibitionRatBrain membranesIC50 ≈ 50 µM-
Allosecurinine[3H]GABA Binding InhibitionRatBrain membranesIC50 > 1 mM-
Virosecurinine[3H]GABA Binding InhibitionRatBrain membranesIC50 > 1 mM-
This compound Tonic SeizuresMouseIn vivoCD50 = 11-87 mg/kg-
BicucullineTonic SeizuresMouseIn vivoCD50 = 8 mg/kg-

IC50: Half-maximal inhibitory concentration. CD50: Convulsive dose in 50% of animals.

Experimental Protocols

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of this compound for the GABAA receptor.

  • Tissue Preparation: Rat brain cortices are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the crude synaptosomal fraction. The resulting pellet is washed multiple times in a Tris-HCl buffer to remove endogenous GABA.

  • Binding Assay: The washed membranes are incubated with a fixed concentration of [3H]GABA (a radioactive ligand for the GABAA receptor) and varying concentrations of this compound.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]GABA binding (IC50) is determined by non-linear regression analysis of the competition curve.

The pro-convulsant effects of this compound are typically evaluated using chemically or electrically induced seizure models.

  • Pentylenetetrazol (PTZ)-Induced Seizure Model:

    • Animals are pre-treated with various doses of this compound or vehicle.

    • After a set period, a sub-convulsive dose of PTZ (a GABAA receptor antagonist) is administered.

    • The latency to the first seizure, the severity of seizures (e.g., using a Racine scale), and the percentage of animals exhibiting tonic-clonic seizures are recorded[3].

  • Maximal Electroshock (MES) Seizure Test:

    • Animals are pre-treated with this compound or vehicle.

    • A brief electrical stimulus is delivered via corneal or ear electrodes to induce a maximal tonic seizure.

    • The ability of this compound to shorten the duration of the tonic hindlimb extension is measured as an endpoint.

Modulation of Intracellular Signaling Pathways

Recent studies have revealed that this compound's effects on the CNS extend beyond direct GABAA receptor antagonism, involving the modulation of key intracellular signaling pathways.

Activation of the mTOR Signaling Pathway

This compound has been shown to promote neuronal development and exhibit antidepressant-like effects through the activation of the mTOR signaling pathway.

  • Mechanism: The activation of the AKT-mTOR-S6K pathway by this compound suggests a role in promoting protein synthesis and neuronal plasticity. The precise link between GABAA receptor antagonism and mTOR activation is still under investigation but may involve changes in neuronal activity and intracellular calcium levels.

Inhibition of the NF-κB Signaling Pathway and Neuroinflammation

This compound demonstrates anti-inflammatory and neuroprotective properties by inhibiting the NF-κB signaling pathway in glial cells.

  • Mechanism: In models of neuroinflammation, this compound suppresses the production of nitric oxide and pro-inflammatory cytokines by inhibiting the activation of NF-κB. This suggests a potential therapeutic role for this compound in neurodegenerative diseases associated with neuroinflammation.

Selectivity Profile

Electrophysiological and binding studies have indicated that this compound is selective for GABAA receptors over other major neurotransmitter receptors in the CNS.

  • Glycine Receptors: Extracellular electrophysiological studies have shown that this compound and its analog dihydrosecurinine block the inhibitory action of GABA but have no effect on the inhibitory action of glycine.

  • Other Receptors: Binding assays have revealed that this compound and its analogs are inactive as inhibitors of benzodiazepine, cholinergic muscarinic, and beta-adrenergic receptor binding. There is currently no evidence to suggest a direct interaction with NMDA receptors.

Visualizations

Signaling Pathways and Experimental Workflows

GABAA_Antagonism cluster_membrane Neuronal Membrane GABA_R GABAA Receptor Cl- Channel Cl_ion Cl- Influx GABA_R->Cl_ion Opens GABA GABA GABA->GABA_R Binds Securinine This compound Securinine->GABA_R Blocks Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Depolarization Depolarization (Excitation) mTOR_Pathway Securinine This compound GABA_R GABAA Receptor Antagonism Securinine->GABA_R NeuronalActivity Increased Neuronal Activity GABA_R->NeuronalActivity Leads to AKT AKT NeuronalActivity->AKT Activates mTOR mTOR AKT->mTOR S6K p70S6K mTOR->S6K ProteinSynthesis Protein Synthesis & Neuronal Plasticity S6K->ProteinSynthesis NFkB_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Microglia Microglia InflammatoryStimulus->Microglia NFkB NF-κB Activation Microglia->NFkB Proinflammatory Pro-inflammatory Mediator Release NFkB->Proinflammatory Securinine This compound Securinine->NFkB Inhibits Experimental_Workflow_Convulsant start Start animal_prep Animal Preparation (Mice) start->animal_prep drug_admin Drug Administration (this compound or Vehicle) animal_prep->drug_admin seizure_induction Seizure Induction (PTZ or MES) drug_admin->seizure_induction observation Observation & Data Collection (Latency, Severity) seizure_induction->observation analysis Data Analysis observation->analysis end End analysis->end

References

Unveiling the Anticancer Potential of (-)-Securinine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms, quantitative efficacy, and experimental evaluation of the indolizidine alkaloid, (-)-Securinine, as a promising anticancer agent.

Introduction

This compound, a tetracyclic indolizidine alkaloid isolated from plants of the Securinega genus, has garnered significant attention in the scientific community for its potent and multifaceted anticancer properties.[1] Historically utilized for its neurostimulatory effects, recent research has illuminated its capacity to inhibit the proliferation of a broad spectrum of cancer cells, induce programmed cell death, and modulate key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activities, intended for researchers, scientists, and drug development professionals. We delve into its mechanisms of action, present a compilation of its cytotoxic efficacy across various cancer cell lines, detail the experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates.

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following table summarizes these findings, offering a comparative look at its efficacy.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Assay MethodReference
Cervical Cancer HeLa6Not SpecifiedSRB Assay[2]
HeLa32.3 (7.02 µg/ml)Not SpecifiedMTT Assay[3]
Breast Cancer MCF-710Not SpecifiedSRB Assay[2]
Lung Cancer A54911Not SpecifiedSRB Assay[2]
Colon Cancer HCT116 (p53-null)17.5 (LD50)72Not Specified
HCT116 (parental)50 (LD50)72Not Specified
Leukemia HL-6023.8548CCK-8 Assay
HL-6018.8772CCK-8 Assay
HL-6027 mg/L (~124 µM)12MTT Assay

Note: The variability in IC50 values can be attributed to differences in experimental methodologies, including the specific assay used and the duration of drug exposure.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several hallmarks of cancer. The primary mechanisms identified to date include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This is achieved through both intrinsic (mitochondrial) and extrinsic pathways.

Key observations include:

  • Increased Apoptotic Cell Population: Treatment with this compound leads to a dose-dependent increase in the percentage of apoptotic cells. For instance, in HeLa cells, a 24-hour treatment with 50 µg/ml of this compound resulted in 49.48% of cells undergoing apoptosis. Similarly, a 48-hour exposure of MCF-7 breast cancer cells to concentrations up to 40 µM led to a significant increase in the apoptotic ratio. In p53-null HCT116 colon cancer cells, 30 µM of securinine (B1681715) induced apoptosis in 73% of the cells after 72 hours.

  • Activation of Caspases: The execution of apoptosis is mediated by a family of proteases called caspases. This compound treatment has been shown to activate key executioner caspases, such as caspase-3 and caspase-7.

  • Modulation of Apoptosis-Regulating Proteins: this compound influences the expression of key proteins involved in the apoptotic cascade. It has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

  • Induction of Reactive Oxygen Species (ROS): The generation of ROS can trigger mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This compound has been found to induce a mitochondrial-dependent ROS response in cancer cells, contributing to its cytotoxic effects.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a fundamental characteristic of cancer. This compound has demonstrated the ability to interfere with the cell cycle, leading to arrest at specific checkpoints, thereby preventing cancer cell proliferation.

  • G1 Phase Arrest: In human breast cancer MCF-7 cells, this compound treatment resulted in cell cycle arrest at the G1 phase.

  • G2/M Phase Arrest: Studies on p53 knockout HCT 116 colon cancer cells have shown that this compound can cause an arrest in the G2/M phase of the cell cycle.

  • S Phase Arrest: In HeLa cells, this compound was found to induce cell cycle arrest in the S phase.

The specific phase of cell cycle arrest appears to be cell-type dependent, highlighting the nuanced mechanisms of this compound's action.

Modulation of Signaling Pathways

This compound has been shown to modulate several key signaling pathways that are frequently dysregulated in cancer, playing a crucial role in tumor growth, survival, and metastasis.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been reported to inhibit the PI3K/AKT/mTOR signaling cascade, leading to a decrease in the expression of key downstream effectors like mTOR and p70S6k.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Activation of the MAPK pathway is one of the molecular mechanisms of apoptosis induction by this compound.

  • Wnt/β-catenin Pathway: The Wnt signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in various cancers. This compound has been shown to suppress the Wnt/β-catenin signaling pathway.

  • p53 and p73 Signaling: The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage. Interestingly, this compound has been found to preferentially induce apoptosis in p53-deficient colon cancer cells through the induction of the p53 family member, p73. This suggests a potential therapeutic advantage for treating tumors with p53 mutations, which are common in many cancers.

  • Tubulin Polymerization: this compound has been shown to bind to tubulin, a key component of microtubules, and inhibit its assembly. This disruption of microtubule dynamics leads to a mitotic block and subsequent apoptosis.

In Vivo Anticancer Efficacy

The anticancer potential of this compound has also been demonstrated in preclinical in vivo models. Studies using xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, have shown that administration of this compound can significantly suppress tumor growth. For instance, in a mouse xenograft model of gastric cancer, securinine treatment led to a significant reduction in tumor growth. While these findings are promising, further in vivo studies are necessary to fully elucidate its therapeutic potential, including optimal dosing regimens and long-term efficacy.

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve securinine).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After treatment with this compound, lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the complex molecular interactions and experimental processes involved in studying this compound, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow: In Vitro Anticancer Evaluation of this compound start Cancer Cell Culture treat Treatment with This compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot Analysis (Signaling Proteins) treat->western end Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end western->end G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis Pathway Securinine This compound PI3K PI3K Securinine->PI3K Inhibition Bax Bax Securinine->Bax Upregulation Bcl2 Bcl-2 Securinine->Bcl2 Downregulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Securinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent methodologies for the total synthesis of the alkaloid (-)-securinine. Securinine (B1681715) and its analogues have garnered significant interest due to their wide range of biological activities, including anticancer and antimicrobial properties, as well as their stimulating effects on the central nervous system.[1][2] The complex tetracyclic structure of securinine presents a considerable challenge for synthetic chemists, leading to the development of numerous innovative synthetic strategies.

This document outlines key enantioselective approaches, summarizing their quantitative data for comparative analysis. Detailed experimental protocols for pivotal reactions are provided, along with visualizations of the synthetic pathways to facilitate a deeper understanding of the logical flow of each synthesis.

Featured Synthetic Methodologies

Several distinct and successful strategies for the total synthesis of this compound have been reported. This document will focus on the following representative approaches:

  • Palladium-Catalyzed Enantioselective Allylation Strategy: An efficient route that establishes the core stereochemistry early through a catalytic enantioselective transformation.[1][3]

  • Chiral Pool Approach from L-proline Derivatives: A strategy that leverages the inherent chirality of readily available starting materials like trans-4-hydroxy-L-proline.[4]

  • Rhodium Carbenoid-Initiated Domino Reaction: A concise approach that constructs key structural features through a cascade of reactions initiated by a rhodium carbenoid.

Palladium-Catalyzed Enantioselective Allylation Strategy

This methodology, developed by Busqué, de March, Figueredo, and coworkers, provides an enantioselective route to this compound with a notable overall yield. The key steps include a palladium-catalyzed enantioselective allylation, a vinylogous Mannich reaction, and a ring-closing metathesis.

Quantitative Data Summary
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)e.e. (%)
1Enantioselective AllylationGlutarimide (B196013)Allylated imide[Pd(allyl)Cl]2, (S)-tf-biphamphos, B(OiPr)3, Et3N, THF9095
2ReductionAllylated imideHydroxy lactamNaBH4, MeOH98-
3Vinylogous Mannich ReactionHydroxy lactamTricyclic intermediateSilyloxy diene, BF3·OEt2, CH2Cl285-
4Silyl Ether DeprotectionTricyclic intermediateAlcoholTBAF, THF95-
5Boc ProtectionAlcoholBoc-protected amineBoc2O, DMAP, CH2Cl298-
6Ring-Closing MetathesisBoc-protected dieneTetracyclic olefinGrubbs' II catalyst, CH2Cl2, reflux92-
7Butenolide FormationTetracyclic olefinThis compoundMultiple steps~50-
Overall Total Synthesis Glutarimide This compound 10 steps ~20 >95
Experimental Protocols for Key Steps

Step 1: Palladium-Catalyzed Enantioselective Allylation

To a solution of glutarimide (1.0 g, 8.84 mmol) in dry THF (40 mL) under an argon atmosphere is added triisopropyl borate (B1201080) (2.25 mL, 9.72 mmol) and triethylamine (B128534) (1.48 mL, 10.6 mmol). The mixture is stirred at room temperature for 30 minutes. In a separate flask, [Pd(allyl)Cl]2 (81 mg, 0.221 mmol) and (S)-tf-biphamphos (326 mg, 0.486 mmol) are dissolved in dry THF (10 mL) and stirred for 20 minutes. This catalyst solution is then added to the imide solution. The reaction mixture is stirred at room temperature for 48 hours. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography (hexanes/ethyl acetate) to afford the allylated imide.

Step 3: Vinylogous Mannich Reaction

To a solution of the hydroxy lactam (500 mg, 2.99 mmol) in CH2Cl2 (30 mL) at -78 °C is added a solution of the corresponding silyloxy diene (1.2 equiv.) in CH2Cl2. Boron trifluoride etherate (BF3·OEt2, 0.45 mL, 3.59 mmol) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NaHCO3 solution and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by flash chromatography to yield the tricyclic intermediate.

Step 6: Ring-Closing Metathesis

A solution of the Boc-protected diene (200 mg, 0.5 mmol) in degassed CH2Cl2 (50 mL) is heated to reflux. Grubbs' second-generation catalyst (21 mg, 0.025 mmol) is added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the tetracyclic olefin.

Synthetic Pathway Visualization

G Glutarimide Glutarimide AllylatedImide Allylated Imide Glutarimide->AllylatedImide Pd-catalyzed allylation HydroxyLactam Hydroxy Lactam AllylatedImide->HydroxyLactam Reduction TricyclicIntermediate Tricyclic Intermediate HydroxyLactam->TricyclicIntermediate Vinylogous Mannich Reaction TetracyclicOlefin Tetracyclic Olefin TricyclicIntermediate->TetracyclicOlefin Multiple Steps & RCM Securinine This compound TetracyclicOlefin->Securinine Butenolide Formation

Caption: Key transformations in the enantioselective synthesis of this compound.

Chiral Pool Approach from trans-4-hydroxy-L-proline

This strategy, reported by Thadani and coworkers, utilizes the naturally occurring chiral building block trans-4-hydroxy-L-proline to establish the stereochemistry of the final product. The synthesis involves 18 steps with a commendable overall yield.

Quantitative Data Summary
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1-5Functional Group Manipulationstrans-4-hydroxy-L-prolineKey AldehydeMultiple steps~70
6Aldol CondensationKey Aldehydeα,β-Unsaturated EsterHorner-Wadsworth-Emmons reagent, base85
7Conjugate Additionα,β-Unsaturated EsterPiperidine derivativeOrganocuprate80
8-12Ring FormationPiperidine derivativeTricyclic KetoneMultiple steps~60
13Wittig ReactionTricyclic KetoneExocyclic OlefinWittig reagent90
14-18Butenolide AnnulationExocyclic OlefinThis compoundMultiple steps~45
Overall Total Synthesis trans-4-hydroxy-L-proline This compound 18 steps ~16
Experimental Protocols for Key Steps

Step 6: Aldol Condensation (Horner-Wadsworth-Emmons Reaction)

To a solution of triethyl phosphonoacetate (1.2 equiv.) in dry THF at 0 °C is added sodium hydride (1.2 equiv., 60% dispersion in mineral oil). The mixture is stirred for 30 minutes at 0 °C. A solution of the key aldehyde (1.0 equiv.) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography.

Step 7: Conjugate Addition

To a suspension of CuI (1.5 equiv.) in THF at -78 °C is added a solution of the appropriate Grignard reagent (3.0 equiv.). The mixture is stirred for 30 minutes, followed by the addition of a solution of the α,β-unsaturated ester (1.0 equiv.) in THF. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with ether, and the combined organic layers are dried and concentrated. Purification is achieved through flash chromatography.

Synthetic Pathway Visualization

G Proline trans-4-hydroxy-L-proline Aldehyde Key Aldehyde Proline->Aldehyde 5 steps UnsaturatedEster α,β-Unsaturated Ester Aldehyde->UnsaturatedEster HWE Reaction Piperidine Piperidine Derivative UnsaturatedEster->Piperidine Conjugate Addition TricyclicKetone Tricyclic Ketone Piperidine->TricyclicKetone Ring Formation (5 steps) Securinine This compound TricyclicKetone->Securinine Butenolide Annulation (6 steps)

Caption: Synthesis of this compound from a chiral pool starting material.

Rhodium Carbenoid-Initiated Domino Reaction Strategy

The Wood group has reported a concise approach for the synthesis of securinine alkaloids featuring a rhodium carbenoid-initiated O-H insertion/Claisen rearrangement/1,2-allyl migration domino process. This strategy allows for the rapid construction of a key tricyclic intermediate.

Quantitative Data Summary
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Diazoester FormationN-Boc-2-pyrrolidinoneα-diazo-β-ketoesterEthyl lithiodiazoacetate, then Boc protection-
2Domino Reactionα-diazo-β-ketoester and allylic alcoholTertiary alcoholRh2(OAc)4, toluene (B28343), reflux; then BF3·OEt269
3Azide FormationTertiary alcoholAzideNaN3, DMF-
4Staudinger/Aza-WittigAzideIminePPh3, wet THF-
5-endCyclization and ElaborationImineThis compoundMultiple steps-
Experimental Protocols for Key Steps

Step 2: Rhodium-Catalyzed Domino Reaction

To a refluxing solution of the allylic alcohol (1.2 equiv.) in toluene is added a solution of the α-diazo-β-ketoester (1.0 equiv.) and Rh2(OAc)4 (0.1 mol%) in toluene via syringe pump over 4 hours. The mixture is refluxed for an additional hour after the addition is complete. The reaction is cooled to room temperature, and BF3·OEt2 (1.5 equiv.) is added. The solution is stirred for 30 minutes, then quenched with saturated aqueous NaHCO3. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash chromatography.

Logical Workflow Visualization

G cluster_domino Key Domino Sequence start N-Boc-2-pyrrolidinone diazo α-diazo-β-ketoester start->diazo Diazoester Formation domino Domino Reaction (O-H Insertion/Claisen/Allyl Migration) diazo->domino alcohol Tertiary Alcohol Intermediate domino->alcohol Rh2(OAc)4, BF3·OEt2 imine Imine Intermediate alcohol->imine Azide Formation & Staudinger/Aza-Wittig securinine This compound imine->securinine Cyclization & Final Steps

Caption: Workflow of the Rhodium-catalyzed domino approach to this compound.

References

Asymmetric Synthesis of (-)-Securinine from trans-4-hydroxy-L-proline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric synthesis of the alkaloid (-)-Securinine, a compound of significant interest due to its biological activities, including its use in treating amyotrophic lateral sclerosis (ALS) and poliomyelitis. The synthesis commences from the readily available and inexpensive chiral building block, trans-4-hydroxy-L-proline.

Introduction

This compound is a tetracyclic alkaloid first isolated from the plant Securinega suffruticosa. Its complex architecture, featuring an azabicyclo[3.2.1]octane core and an α,β-unsaturated γ-lactone, has made it a challenging target for synthetic chemists. The following application notes detail an 18-step asymmetric total synthesis with an overall yield of 16%, starting from trans-4-hydroxy-L-proline[1][2][3]. The key strategic reactions employed in this synthesis are an intramolecular Heck cyclization to forge the C-ring and a ring-closing metathesis (RCM) to construct the lactone (D-ring) and the A-ring[1][4].

Synthetic Strategy Overview

The retrosynthetic analysis reveals that the tetracyclic core of this compound can be constructed from a key iodoalkene precursor via an intramolecular Heck cyclization. This precursor, in turn, can be assembled through a series of transformations originating from trans-4-hydroxy-L-proline, which provides the chiral scaffold for the B-ring.

G Securinine This compound Heck_precursor Iodoalkene Precursor (4) Securinine->Heck_precursor Intramolecular Heck Cyclization Indolizidine Indolizidine Skeleton (5) Heck_precursor->Indolizidine Ring-Closing Metathesis (RCM) Acyliminium N-Acyl Iminium Ion Precursor (6) Indolizidine->Acyliminium Nucleophilic Addition Proline_derivative trans-4-hydroxy-L-proline (7) Acyliminium->Proline_derivative Multi-step Conversion

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound from a pyroglutamate (B8496135) derivative of trans-4-hydroxy-L-proline.

Step No.ReactionProductYield (%)
1-4Conversion of trans-4-hydroxy-L-proline to pyroglutamate derivative 8Compound 896
16Ring-Closing Metathesis (RCM) of dieneTriene 1878
17Deprotection of TBS groupAlcohol 1779
18Swern OxidationKetone 594
19Intramolecular Heck CyclizationThis compound (1)82

Experimental Protocols

Detailed methodologies for the pivotal experiments in the synthesis are provided below.

Protocol 1: Ring-Closing Metathesis (RCM) to form Triene 18

This protocol describes the formation of the triene intermediate, which sets the stage for the subsequent construction of the spirocyclic lactone.

Materials:

  • Diene precursor

  • Hoveyda-Grubbs 2nd Generation Catalyst (10 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the diene precursor in CH₂Cl₂ is added the Hoveyda-Grubbs 2nd Generation Catalyst (10 mol%).

  • The reaction mixture is heated to 60 °C in a sealed tube for 16 hours.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to afford triene 18 as a single diastereomer in 78% yield.

Protocol 2: Deprotection of the TBS Ether

This step is crucial for revealing the secondary alcohol necessary for the subsequent oxidation.

Materials:

  • TBS-protected intermediate

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

Procedure:

  • The TBS-protected intermediate is dissolved in a 5:1 mixture of THF and H₂O.

  • TBAF is added to the solution.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction mixture is then quenched and the product is extracted.

  • The combined organic layers are dried and concentrated.

  • Purification by column chromatography yields alcohol 17 in 79% yield.

Protocol 3: Swern Oxidation to Ketone 5

This oxidation step forms the key ketone intermediate required for the construction of the spirocyclic α,β-unsaturated γ-lactone.

Materials:

  • Alcohol 17

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of oxalyl chloride in CH₂Cl₂ is cooled to -78 °C.

  • DMSO is added dropwise, followed by a solution of alcohol 17 in CH₂Cl₂.

  • The reaction is stirred at -78 °C for 30 minutes.

  • Et₃N is then added, and the reaction is allowed to warm to room temperature.

  • After quenching and workup, the crude product is purified to give ketone 5 in 94% yield.

Protocol 4: Intramolecular Heck Cyclization to this compound (1)

This is the final key step to complete the tetracyclic skeleton of this compound.

Materials:

  • (Z)-iodoalkene precursor

  • Herrmann-Beller catalyst (trans-di(μ-acetato)-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (10 mol%)

  • Tetrabutylammonium bromide (ⁿBu₄NBr) (20 mol%)

  • Sodium acetate (B1210297) (NaOAc)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • A mixture of the (Z)-iodoalkene precursor, the Herrmann-Beller catalyst (10 mol%), ⁿBu₄NBr (20 mol%), and NaOAc in DMA is prepared.

  • The reaction mixture is heated to 80 °C for 12 hours.

  • After cooling to room temperature, the reaction is worked up and the crude product is purified by column chromatography.

  • This compound (1 ) is obtained in an 82% isolated yield.

Synthetic Workflow

The following diagram illustrates the overall workflow for the asymmetric synthesis of this compound from the pyroglutamate derivative of trans-4-hydroxy-L-proline.

G cluster_0 Synthesis of this compound Proline trans-4-hydroxy-L-proline Pyroglutamate Pyroglutamate Derivative (8) Proline->Pyroglutamate 4 steps (96%) Diene Diene Precursor Pyroglutamate->Diene Multi-step Conversion Triene Triene (18) Diene->Triene RCM (78%) Alcohol Alcohol (17) Triene->Alcohol TBS Deprotection (79%) Ketone Ketone (5) Alcohol->Ketone Swern Oxidation (94%) Iodoalkene (Z)-Iodoalkene Precursor Ketone->Iodoalkene Multi-step Conversion Securinine This compound (1) Iodoalkene->Securinine Heck Cyclization (82%)

Caption: Overall synthetic workflow.

This detailed account of the asymmetric synthesis of this compound provides valuable protocols and data for researchers engaged in natural product synthesis and drug discovery. The modular and efficient route described offers a solid foundation for the synthesis of other Securinega alkaloids and their derivatives.

References

Enantioselective Synthesis of Securinega Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Securinega alkaloids are a family of natural products characterized by their complex, polycyclic structures and significant biological activities, including CNS stimulation and anticancer properties. Their intricate architectures, featuring a signature bridged tetracyclic core, have made them compelling targets for total synthesis. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of key Securinega alkaloids, offering a comparative overview of prominent synthetic strategies.

Key Synthetic Strategies and Mechanisms

The enantioselective synthesis of Securinega alkaloids has been achieved through several innovative catalytic methods. These strategies aim to control the stereochemistry of the chiral centers within the alkaloid framework, leading to the desired enantiomer. Below are summaries of some of the most successful approaches.

Palladium-Catalyzed Enantioselective Allylation

This strategy has been effectively employed in the synthesis of (-)-norsecurinine and securinine (B1681715).[1][2][3] The key step involves the enantioselective allylation of a cyclic imide, which establishes a crucial stereocenter early in the synthetic sequence. This is typically followed by a vinylogous Mannich reaction and a ring-closing metathesis to construct the tetracyclic core.

Logical Workflow for Palladium-Catalyzed Enantioselective Allylation Strategy

G start Cyclic Imide (e.g., Succinimide (B58015), Glutarimide) step1 Pd-Catalyzed Enantioselective Allylic Alkylation start->step1 Chiral Ligand, Allyl Source step2 Vinylogous Mannich Reaction step1->step2 Silyloxyfuran step3 Ring-Closing Metathesis (RCM) step2->step3 Grubbs' Catalyst end Securinega Alkaloid (e.g., (-)-Norsecurinine, Securinine) step3->end

Caption: General workflow for the synthesis of Securinega alkaloids.

Rhodium-Carbenoid Initiated Domino Reaction

A powerful domino sequence involving a rhodium carbenoid-initiated O-H insertion, Claisen rearrangement, and 1,2-allyl migration has been utilized for the synthesis of (+)-norsecurinine and (+)-allonorsecurinine.[4] This elegant cascade reaction efficiently constructs a key tertiary alcohol intermediate with high stereocontrol.

Signaling Pathway for the Rhodium-Carbenoid Domino Reaction

G start α-Diazo-β-ketoester step1 Rh(II)-Catalyzed O-H Insertion start->step1 (S)-(+)-3-buten-2-ol, Rh2(OAc)4 step2 [3,3]-Sigmatropic Claisen Rearrangement step1->step2 Intermediate Enol step3 1,2-Allyl Migration step2->step3 end Tertiary Alcohol Intermediate step3->end

Caption: Key steps in the Rhodium-Carbenoid initiated domino reaction.

Intramolecular Heck Cyclization

The asymmetric total synthesis of (-)-securinine has been accomplished using an intramolecular Heck cyclization as a key C-C bond-forming reaction to construct the C-ring of the azabicyclo[3.2.1]octane core.[5] This approach often utilizes a chiral pool starting material, such as trans-4-hydroxy-L-proline, to establish the initial stereochemistry.

Comparative Data of Enantioselective Syntheses

The following tables summarize the quantitative data for the key enantioselective strategies discussed.

Alkaloid Key Strategy Starting Material Number of Steps Overall Yield Enantiomeric Excess (ee) Reference
(-)-NorsecurininePd-Catalyzed Enantioselective AllylationSuccinimide914%>99%
SecurininePd-Catalyzed Enantioselective AllylationGlutarimide1020%>99%
(+)-NorsecurinineRh-Carbenoid Domino ReactionN-Boc-2-pyrrolidinone~15Not explicitly stated95:5 er
(+)-AllonorsecurinineRh-Carbenoid Domino ReactionN-Boc-2-pyrrolidinone~15Not explicitly stated95:5 er
This compoundIntramolecular Heck Cyclizationtrans-4-hydroxy-L-proline1816%Not explicitly stated
(-)-Secu'amamine AStereoselective Conjugate AdditionD-proline15~9%Not explicitly stated

Experimental Protocols

Protocol 1: Palladium-Catalyzed Enantioselective Allylation for (-)-Norsecurinine Synthesis

Step 1: Enantioselective Allylation of Succinimide

  • Reagents: Succinimide, allyl acetate, [Pd(allyl)Cl]₂, (S,S)-Tf-Biphemp (chiral ligand), N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc.

  • Solvent: Toluene (B28343).

  • Procedure: A mixture of succinimide and KOAc in toluene is heated to 80 °C. BSA is added, and the mixture is stirred for 30 minutes. The reaction is cooled to 0 °C, and a solution of [Pd(allyl)Cl]₂ and (S,S)-Tf-Biphemp in toluene is added, followed by allyl acetate. The reaction is stirred at 0 °C for 24 hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.

  • Yield: ~85%

  • Enantiomeric Excess (ee): >99%

Step 2: Vinylogous Mannich Reaction

  • Reagents: The product from Step 1, 2-(trimethylsilyloxy)furan, TiCl₄.

  • Solvent: Dichloromethane (DCM).

  • Procedure: To a solution of the allylated succinimide derivative in DCM at -78 °C is added TiCl₄. After stirring for 10 minutes, 2-(trimethylsilyloxy)furan is added dropwise. The reaction is stirred at -78 °C for 1 hour.

  • Work-up and Purification: The reaction is quenched with saturated NaHCO₃ solution and extracted with DCM. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • Yield: ~70%

Step 3: Ring-Closing Metathesis (RCM)

  • Reagents: The product from Step 2, Grubbs' second-generation catalyst.

  • Solvent: Dichloromethane (DCM).

  • Procedure: A solution of the diene from the previous step in DCM is degassed. Grubbs' second-generation catalyst is added, and the mixture is refluxed for 2 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the tetracyclic core of norsecurinine.

  • Yield: ~90%

Protocol 2: Rhodium-Carbenoid Initiated Domino Reaction for (+)-Norsecurinine Synthesis

Step 1: Synthesis of α-Diazo-β-ketoester

  • Reagents: N-Boc-2-pyrrolidinone, ethyl lithiodiazoacetate.

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: To a solution of ethyl diazoacetate in THF at -78 °C is added n-butyllithium. After stirring for 30 minutes, a solution of N-Boc-2-pyrrolidinone in THF is added. The reaction is stirred for 2 hours at -78 °C.

  • Work-up and Purification: The reaction is quenched with saturated NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by flash chromatography.

Step 2: Rhodium-Carbenoid Domino Reaction

  • Reagents: The α-diazo-β-ketoester from Step 1, (S)-(+)-3-buten-2-ol, Rh₂(OAc)₄.

  • Solvent: Toluene.

  • Procedure: A solution of the α-diazo-β-ketoester and (S)-(+)-3-buten-2-ol in toluene is added to a suspension of Rh₂(OAc)₄ in toluene at reflux. The reaction is heated for 15 minutes.

  • Work-up and Purification: The reaction is cooled, concentrated, and the residue is purified by flash chromatography to afford the tertiary alcohol product.

  • Yield: ~63%

  • Enantiomeric Ratio (er): 95:5

Protocol 3: Synthesis of (-)-Secu'amamine A via Stereoselective Conjugate Addition

Key Step: Stereoselective Conjugate Addition

  • Reagents: Pyrrolidino enedione, base (e.g., DBU).

  • Solvent: Acetonitrile (B52724).

  • Procedure: The pyrrolidino enedione starting material, derived from D-proline, is treated with a base in acetonitrile to induce an intramolecular conjugate addition, leading to the formation of the indolizidine core.

  • Note: The overall synthesis involves 15 steps from a D-proline-derived aldehyde, with a key cyclization/lactonization of a diketoester to produce the tetracyclic core.

Conclusion

The enantioselective synthesis of Securinega alkaloids remains an active and challenging area of research. The strategies outlined above represent significant advances in asymmetric catalysis and synthetic methodology, providing efficient routes to these biologically important molecules. The choice of a particular synthetic route depends on the target alkaloid and the desired enantiomer. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in natural product synthesis and drug discovery.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Securinine from Phyllanthus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Securinine, a tetracyclic indolizidine alkaloid, is a prominent bioactive compound found in various species of the Phyllanthus genus. It has garnered significant scientific interest due to its diverse pharmacological activities, including its effects on the central nervous system and its potential as an anticancer agent. This document provides detailed application notes and protocols for the extraction and purification of this compound from Phyllanthus species, intended to aid researchers and professionals in drug development in isolating this valuable natural product. The protocols described herein are based on established scientific literature and provide a comprehensive guide from initial extraction to final purification.

Data Presentation: Quantitative Analysis of Extraction and Purification

The efficiency of this compound extraction and purification is highly dependent on the chosen methodology and the specific Phyllanthus species. The following tables summarize quantitative data from various studies to facilitate comparison and selection of the most suitable protocol.

Table 1: Total Alkaloid and Securinine (B1681715) Content in Phyllanthus Species

Phyllanthus SpeciesPlant PartTotal Alkaloid Content (mg/g DW)Reference
Phyllanthus glaucusShoots (in vitro)5.82[1]
Phyllanthus amarusLeaves1.59%[2]

Table 2: Comparison of Extraction Methods for Compounds from Phyllanthus Species

Extraction MethodPhyllanthus SpeciesCompoundSolventKey ParametersYield/EfficiencyReference
MacerationP. niruriFlavonoids96% Ethanol (B145695)7 days, 1:10 solid-to-liquid ratioEfficient for flavonoids[3]
Ultrasound-AssistedP. urinariaPhenolic Compounds46.5% Ethanol34 min, 1:63 solid-to-liquid ratio9.59% extract yield[4][5]
PercolationP. niruriPhenolic Compounds50% Ethanol50 drops/min, 1:10 solid-to-liquid ratioEfficient for phenolics
Microwave-AssistedP. amarusPhyllanthin65% Methanol (B129727)3 min, 60% powerHigher yield than maceration/Soxhlet
Supercritical Fluid (CO2)P. niruriBioactive CompoundsCO2 with 50% ethanol-water200 bar, 60°C, 60 min static time20.7% extract yield

Table 3: Purification of a Securinine-Containing Fraction from Phyllanthus glaucus

Purification StepParameterResultReference
Cytotoxicity Assay (MTT)IC50 of Alkaloid Fraction25.46 ± 1.79 µg/ml (on HeLa cells)
Cytotoxicity Assay (MTT)IC50 of pure this compound7.02 ± 0.52 µg/ml (on HeLa cells)

Experimental Protocols

The following section details the methodologies for the extraction and purification of this compound from Phyllanthus species.

Protocol 1: General Extraction of Alkaloids using Acid-Base Partitioning

This protocol is a standard method for the selective extraction of alkaloids from plant material.

Materials:

  • Dried and powdered Phyllanthus plant material (e.g., leaves, stems)

  • Methanol or Ethanol

  • 5% Acetic Acid

  • Chloroform (B151607)

  • 10% Sodium Carbonate solution

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Maceration: Soak the powdered plant material (150 g) in methanol (500 mL) for 24 hours at room temperature.

  • Filtration: Filter the mixture to separate the methanol extract from the plant residue.

  • Acidification: Treat the methanol extract with 5% aqueous acetic acid and filter again.

  • Liquid-Liquid Extraction (Acidic): Transfer the acidic aqueous extract to a separatory funnel and extract with chloroform to remove neutral and acidic compounds. The alkaloid salts will remain in the aqueous layer.

  • Basification: Collect the aqueous layer and adjust the pH to 10 with a 10% sodium carbonate solution to liberate the free alkaloids.

  • Liquid-Liquid Extraction (Basic): Extract the basic aqueous solution with chloroform multiple times. The free alkaloids will partition into the chloroform layer.

  • Concentration: Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient method for extracting bioactive compounds.

Materials:

  • Dried and powdered Phyllanthus plant material

  • Ethanol (concentration to be optimized, e.g., 46.5%)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Mixing: Mix the powdered plant material with the ethanol solvent at a specific solid-to-liquid ratio (e.g., 1:63 g/mL).

  • Sonication: Place the mixture in an ultrasonic bath and sonicate for a specified time (e.g., 34 minutes).

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Silica (B1680970) Gel Column Chromatography

This protocol describes the purification of the crude alkaloid extract to isolate this compound.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297), methanol, chloroform)

  • Thin Layer Chromatography (TLC) plates for monitoring

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. A common gradient starts with 100% n-hexane and gradually increases the proportion of ethyl acetate (e.g., from 9:1 to 8:2 n-hexane:ethyl acetate). For securinine, a gradient of chloroform and methanol can also be effective. A suggested gradient is:

    • 100% Chloroform

    • Chloroform:Methanol (e.g., 99:1, 98:2, etc., up to 90:10)

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the fractions using TLC to identify those containing this compound. A mobile phase of chloroform:methanol (e.g., 100:5 v/v) can be used for TLC analysis.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 4: Preparative Thin Layer Chromatography (pTLC)

pTLC can be used for final purification of small quantities of this compound.

Materials:

  • Partially purified this compound fraction

  • Preparative TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Chloroform:Methanol:25% NH4OH at 10:1:0.01 v/v/v)

  • UV lamp for visualization

  • Scraper and extraction solvent (e.g., methanol)

Procedure:

  • Sample Application: Dissolve the sample in a suitable solvent and apply it as a narrow band onto the preparative TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.

  • Visualization: After development, visualize the separated bands under a UV lamp.

  • Scraping: Scrape the silica gel band corresponding to this compound from the plate.

  • Extraction: Extract the scraped silica gel with a polar solvent like methanol to recover the purified this compound.

  • Filtration and Concentration: Filter the mixture to remove the silica gel and evaporate the solvent to obtain the pure this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Phyllanthus Plant Material (Dried, Powdered) extraction_method Extraction (Maceration, UAE, Percolation) plant_material->extraction_method crude_extract Crude Extract extraction_method->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Extract acid_base->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom securinine_fractions This compound Fractions column_chrom->securinine_fractions ptlc Preparative TLC (Optional) securinine_fractions->ptlc pure_securinine Pure this compound securinine_fractions->pure_securinine If pure enough ptlc->pure_securinine

Caption: Experimental workflow for securinine extraction and purification.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

1. PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_info Legend Securinine This compound PI3K PI3K Securinine->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion A Activation I Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

2. MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_info Legend Securinine This compound MEK1_2 MEK1/2 Securinine->MEK1_2 Modulation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Activation CellularProcesses Cell Proliferation, Differentiation, Survival ERK1_2->CellularProcesses Regulation A Activation M Modulation

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

3. Ferroptosis Signaling Pathway

Ferroptosis_Pathway cluster_info Legend Securinine This compound IronMetabolism Iron Metabolism Genes (HMOX1, FTH1, FTR) Securinine->IronMetabolism Upregulation IronAccumulation Intracellular Iron Accumulation IronMetabolism->IronAccumulation Leads to LipidPeroxidation Lipid Peroxidation IronAccumulation->LipidPeroxidation Promotes Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Induces A Upregulation B Induction

Caption: Induction of ferroptosis by this compound via iron metabolism.

References

In vitro assay protocols for testing (-)-Securinine bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: In Vitro Bioactivity of (-)-Securinine

This compound is a unique indolizidine alkaloid originally isolated from plants of the Securinega, Phyllanthus, and Flueggea genera.[1] It has been historically used as a central nervous system stimulant, but recent research has unveiled a broad spectrum of biological activities, making it a compound of significant interest for drug development.[1] Its primary mechanisms of action are multifaceted, targeting various signaling pathways and cellular processes.

In oncology, this compound demonstrates potent anticancer activity across a range of human cancer cell lines, including leukemia, colon, breast, cervical, lung, and gastric cancers.[1][2] Its cytotoxic effects are mediated through the induction of apoptosis, autophagy, and cell cycle arrest.[2] Key signaling pathways modulated by this compound include the PI3K/AKT/mTOR, MAPK, and JNK pathways. It has been shown to induce apoptosis by activating caspases, modulating the expression of Bcl-2 family proteins, generating reactive oxygen species (ROS), and causing mitochondrial dysfunction. Furthermore, this compound can induce cell cycle arrest at the G1, S, or G2/M phase, depending on the cell type, and in some cancers, it promotes cell death through a novel iron-dependent mechanism known as ferroptosis.

In neuroscience, this compound is characterized as a potent and selective antagonist of GABAA receptors, which explains its neurostimulatory properties. This activity has been explored for its therapeutic potential in neurological conditions. It also exhibits neuroprotective effects, for instance by suppressing amyloid-β-induced glial inflammatory responses, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's.

These diverse bioactivities position this compound as a promising scaffold for the development of novel therapeutics in both oncology and neurology. The following protocols provide detailed methods for assessing its in vitro efficacy.

Summary of In Vitro Bioactivity Data for this compound

Quantitative data from various in vitro studies are summarized below to provide a comparative overview of this compound's bioactivity.

Cell LineCancer TypeAssayResultReference
HeLaCervical CancerMTT AssayIC50: 7.02 µg/mL (32.3 µM)
HeLaCervical CancerSRB AssayIC50: 6 µM
MCF-7Breast CancerSRB AssayIC50: 10 µM
A549Lung CancerSRB AssayIC50: 11 µM
HGC-27Gastric CancerColony Formation~57.5% inhibition at 10 µM
MGC-803Gastric CancerColony Formation~58.3% inhibition at 10 µM
HeLaCervical CancerAnnexin V Assay28.45% apoptosis at 20 µg/mL
HCT 116 (p53-/-)Colon CancerCell Cycle AnalysisG2/M phase arrest
HGC27 / MGC803Gastric CancerCell Cycle AnalysisG2/M phase arrest
HeLaCervical CancerCell Cycle AnalysisS phase arrest

Experimental Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cells. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product, the quantity of which is proportional to the number of living cells.

Materials:

  • This compound (dissolved in DMSO to create a stock solution, e.g., 50 mM)

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO, concentration not exceeding 0.5%) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, ensure the formazan crystals are not disturbed. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

G Experimental Workflow: MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat Cells with This compound Dilutions incubate1->treat incubate2 Incubate for 24/48/72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze G Experimental Workflow: Annexin V/PI Apoptosis Assay cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat Cells with This compound harvest Harvest Adherent & Floating Cells treat->harvest wash Wash Cells with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze interpret Quantify Live, Apoptotic, & Necrotic Cells analyze->interpret G Anticancer Signaling Pathways of this compound cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Intrinsic Apoptosis Pathway securinine (B1681715) This compound PI3K PI3K securinine->PI3K mTOR mTOR securinine->mTOR p70s6k p70s6k securinine->p70s6k MAPK MAPK (p38, ERK) securinine->MAPK Bcl2 Bcl-2 securinine->Bcl2 Bax Bax securinine->Bax AKT AKT PI3K->AKT AKT->mTOR mTOR->p70s6k Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito ROS ROS Generation Mito->ROS Casp9 Caspase-9 Mito->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G This compound Action via IRAK1-JNK Pathway cluster_pathway Toll-like Receptor Signaling securinine This compound IRAK1 IRAK1 securinine->IRAK1 Requires TRAF6 TRAF6 IRAK1->TRAF6 JNK JNK TRAF6->JNK AP1 AP1 JNK->AP1 CellDeath Cancer Cell Death AP1->CellDeath

References

Application Notes: Utilizing (-)-Securinine for the Study of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are predominantly mediated by the ionotropic GABAA receptors, which are ligand-gated chloride channels.[2] Upon GABA binding, the channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of action potential firing.

(-)-Securinine is a plant-derived alkaloid that functions as a selective and competitive antagonist of GABAA receptors.[3][4][5] It exerts its effect by binding to the GABA recognition site on the receptor, thereby blocking the inhibitory action of GABA. This property makes this compound a valuable pharmacological tool for researchers in neuroscience and drug development. Its applications include elucidating the physiological and pathological roles of GABAergic signaling, inducing experimental seizures to study epilepsy, and investigating the downstream consequences of GABAA receptor blockade.

Mechanism of Action

This compound acts as a competitive antagonist at GABAA receptors. Unlike allosteric modulators that bind to different sites on the receptor complex, this compound directly competes with GABA for its binding site. This blockade prevents the conformational change required to open the chloride channel, thereby inhibiting GABA-mediated neurotransmission. Electrophysiological studies have confirmed that this compound effectively blocks the inhibitory action of GABA on central neurons without affecting the action of glycine, another major inhibitory neurotransmitter, demonstrating its selectivity.

Quantitative Data

The following table summarizes key quantitative parameters of this compound's activity from in vitro and in vivo studies.

ParameterSpecies/SystemValueReference
IC₅₀ (vs. [³H]GABA binding)Rat Brain Membranes~50 µM
IC₅₀ (vs. GABA binding)Not Specified57 µM
CD₅₀ (Convulsive Dose)Mice11-87 mg/kg

Diagrams and Visualizations

GABA_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane GABA_vesicle Synaptic Vesicle (contains GABA) GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA diffuses across synaptic cleft GABAA_R GABAA Receptor (Chloride Channel) Hyperpolarization Hyperpolarization (Inhibition) GABAA_R->Hyperpolarization Cl⁻ Influx GABA->GABAA_R Binds Securinine This compound Securinine->GABAA_R Blocks

Caption: GABAergic synapse showing GABA release and binding to the GABAA receptor, leading to inhibition. This compound competitively blocks this binding.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Acute Brain Slices p2 Prepare ACSF & Intracellular Solution e1 Transfer Slice to Recording Chamber p2->e1 e2 Establish Whole-Cell Patch-Clamp Recording e1->e2 e3 Record Baseline GABA-evoked Currents e2->e3 e4 Bath Apply This compound e3->e4 e5 Record GABA-evoked Currents with Securinine e4->e5 a1 Measure Current Amplitude and Kinetics e5->a1 a2 Compare Pre- and Post- Securinine Currents a1->a2 a3 Generate Dose-Response Curve (optional) a2->a3

Caption: Experimental workflow for characterizing this compound's effect on GABAA receptors using patch-clamp electrophysiology.

antagonism cluster_ligands Receptor GABA Binding Site on GABAA Receptor GABA GABA GABA->Receptor Binds & Activates Securinine This compound Securinine->Receptor Binds & Inhibits

Caption: Logical diagram of competitive antagonism, where GABA and this compound compete for the same receptor binding site.

Experimental Protocols

Protocol 1: In Vitro Characterization via Radioligand Binding Assay

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on [³H]GABA binding to GABAA receptors in rat brain membranes.

Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace the radiolabeled ligand [³H]GABA from the GABAA receptor is measured. The concentration of this compound that displaces 50% of the bound [³H]GABA is the IC₅₀.

Methodology:

  • Brain Membrane Preparation:

    • Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA). Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, combine the following:

      • 50 µL of brain membrane preparation (final concentration ~100-200 µg protein).

      • 50 µL of [³H]GABA (final concentration ~5-10 nM).

      • 50 µL of varying concentrations of this compound (e.g., from 1 nM to 1 mM) or vehicle (for total binding).

    • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM) instead of this compound.

    • Incubate the mixture for 20-30 minutes at 4°C.

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

    • Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [³H]GABA binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Functional Characterization via Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the antagonistic effect of this compound on GABA-evoked chloride currents in neurons from acute brain slices.

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion currents across the neuronal membrane. By applying GABA to a patched neuron, GABAA receptor-mediated currents can be recorded. The change in this current after the application of this compound demonstrates its functional antagonism.

Methodology:

  • Solutions Preparation:

    • Artificial Cerebrospinal Fluid (ACSF): In mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Saturate with 95% O₂/5% CO₂.

    • Intracellular Solution: In mM: 130 CsCl, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, 5 QX-314. Adjust pH to 7.3 with CsOH. (Using a cesium chloride base isolates GABAA currents by blocking potassium channels).

  • Acute Brain Slice Preparation:

    • Deeply anesthetize a rodent (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated ACSF.

    • Rapidly dissect the brain and mount it on a vibratome stage.

    • Prepare 300 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus or cortex) in ice-cold, oxygenated ACSF.

    • Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes to recover, then maintain at room temperature.

  • Recording GABA-Evoked Currents:

    • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF.

    • Using a micromanipulator, approach a target neuron with a glass micropipette (3-5 MΩ resistance) filled with intracellular solution.

    • Establish a high-resistance (>1 GΩ) seal (gigaseal) and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron's membrane potential at -60 mV.

    • Locally apply GABA (e.g., 100 µM) for a short duration (e.g., 1-2 seconds) using a puffer pipette to evoke an inward Cl⁻ current. Record several stable baseline responses.

  • Application of this compound:

    • Bath-apply this compound at a desired concentration (e.g., 50 µM) by adding it to the perfusion ACSF.

    • Allow the drug to equilibrate for 5-10 minutes.

    • Repeat the local application of GABA and record the resulting currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents before and after the application of this compound.

    • Calculate the percentage of inhibition caused by this compound.

    • Perform a washout by perfusing with normal ACSF to test for reversibility of the effect.

    • To determine an IC₅₀, repeat the experiment with multiple concentrations of this compound.

References

Unveiling the Pro-Apoptotic Potential of (-)-Securinine in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Securinine, a tetracyclic alkaloid derived from plants of the Securinega genus, has emerged as a promising candidate in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for investigating the pro-apoptotic effects of this compound, guiding researchers in the systematic evaluation of its anticancer properties.

Introduction to this compound and its Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways implicated in cell survival and proliferation. Studies have shown its ability to inhibit the growth of a range of cancer cells, including those of the cervix, breast, colon, and gastric cancers, as well as leukemia.[1][3][4] The primary mechanism of its cytotoxicity is the induction of programmed cell death, or apoptosis, making it a molecule of significant interest for the development of novel cancer therapeutics.

Key Signaling Pathways Implicated in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, engaging several critical signaling cascades within cancer cells. Understanding these pathways is crucial for elucidating its mechanism of action.

  • Mitochondrial (Intrinsic) Pathway: A central mechanism of this compound-induced apoptosis is the activation of the mitochondrial pathway. This involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3/7.

  • PI3K/Akt/mTOR Pathway: this compound has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound can suppress pro-survival signals and promote apoptosis.

  • IRAK/JNK Pathway: Research has identified the Interleukin-1 Receptor-Associated Kinase (IRAK) and c-Jun N-terminal Kinase (JNK) pathway as being involved in this compound-mediated cancer cell killing. This pathway is typically associated with inflammatory responses but can also contribute to apoptosis induction.

  • p53 and p73 Involvement: The tumor suppressor protein p53 and its family member p73 play a role in the cellular response to this compound. In some cancer cell lines, this compound treatment leads to an increased expression of p53. Interestingly, it has also been observed to preferentially induce apoptosis in p53-deficient colon cancer cells through the induction of p73.

  • Reactive Oxygen Species (ROS) Generation: An increase in intracellular Reactive Oxygen Species (ROS) has been observed in cancer cells treated with this compound, suggesting that oxidative stress contributes to its apoptotic effects.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.

Cancer Cell LineAssayParameterConcentration (µg/mL)ResultReference
HeLa (Cervical)MTTIC507.02 ± 0.52-
HeLa (Cervical)Annexin V/7-AADApoptosis Rate1.06.48 ± 0.04%
5.07.05 ± 0.06%
10.013.25 ± 0.99%
15.016.91 ± 1.17%
20.028.45 ± 5.12%
30.031.40 ± 4.28%
50.049.48 ± 1.01%
HeLa (Cervical)Caspase-3/7 AssayApoptotic Cells1.06.13 ± 1.73%
5.017.46 ± 0.74%
10.019.11 ± 2.59%
15.017.28 ± 0.75%
20.027.71 ± 4.42%
30.044.15 ± 4.45%
50.052.33 ± 2.86%
HCT116 p53-/- (Colon)Cell Death AssayLD5017.5 µM-
HCT116 p53+/+ (Colon)Cell Death AssayLD5050 µM-
HGC27 (Gastric)CCK-8IC5013.47 µM-
MGC803 (Gastric)CCK-8IC5018.1 µM-
THP-1 (Leukemia)CCK-8IC50 (48h)23.615 µmol/l-
HL-60 (Leukemia)CCK-8IC50 (48h)23.85 µmol/l-
MCF-7 (Breast)SRBIC5010 µM-
A549 (Lung)SRBIC5011 µM-

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell viability.

a) MTT/CCK-8 Assay

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells reduce a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (in CCK-8) to a colored formazan (B1609692) product.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO, not exceeding 0.5% v/v) for 24, 48, and 72 hours.

    • For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT assay, remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at a wavelength of 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection and Quantification

a) Annexin V/7-AAD or PI Staining by Flow Cytometry

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. 7-Aminoactinomycin D (7-AAD) or Propidium (B1200493) Iodide (PI) are membrane-impermeable DNA-binding dyes that stain late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.

    • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and 7-AAD or PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within 1 hour. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) can be quantified.

b) Hoechst 33342 Staining

  • Principle: This fluorescent dye stains the DNA of cells. Apoptotic cells can be identified by their characteristic nuclear morphology, including chromatin condensation and nuclear fragmentation.

  • Protocol:

    • Grow cells on coverslips in a 12-well plate and treat with this compound.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

    • Wash again with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope.

Cell Cycle Analysis
  • Principle: this compound can induce cell cycle arrest at specific phases. Flow cytometry analysis of DNA content after propidium iodide (PI) staining allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathways. This includes members of the Bcl-2 family, caspases, and other signaling molecules.

  • Protocol:

    • Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p53, p-Akt, etc.) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the expression of the target proteins to a loading control such as β-actin or GAPDH.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound-induced apoptosis and a typical experimental workflow.

Securinine_Apoptosis_Pathway cluster_extrinsic Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Securinine This compound IRAK IRAK Securinine->IRAK Activates PI3K PI3K Securinine->PI3K Inhibits Bax Bax Securinine->Bax Upregulates Bcl2 Bcl-2 Securinine->Bcl2 Downregulates p53 p53 Securinine->p53 Upregulates p73 p73 Securinine->p73 Upregulates (in p53-deficient cells) JNK JNK IRAK->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3/7 Casp9->Casp3 Activates Casp3->Apoptosis Executes Mito->CytoC Release p53->Bax Upregulates

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Apoptosis Analysis cluster_data Data Analysis & Interpretation start Cancer Cell Culture treatment This compound Treatment (Dose- and Time-course) start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability quantification Apoptosis Quantification (Annexin V/7-AAD) treatment->quantification morphology Nuclear Morphology (Hoechst Staining) treatment->morphology cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Apoptotic Markers) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis quantification->data_analysis morphology->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Pro-apoptotic Activity of this compound data_analysis->conclusion

Caption: Experimental workflow for studying this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (-)-Securinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Securinine total synthesis. The information is presented in a practical question-and-answer format, supported by quantitative data, detailed experimental protocols, and visualizations to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the total synthesis of this compound, and what are their reported overall yields?

A1: Several strategies have been developed for the total synthesis of this compound, each with varying efficiency. Early syntheses often involved lengthy routes with modest yields. More recent approaches have focused on improving step economy and overall yield. For instance, an asymmetric total synthesis starting from trans-4-hydroxy-L-proline was achieved in 18 steps with a 16% overall yield.[1] Another efficient approach accomplished the synthesis in 10 steps from glutarimide (B196013) with a 20% overall yield. The choice of strategy often depends on the availability of starting materials and the desired stereocontrol.

Q2: What are the key challenges in the total synthesis of this compound that can lead to low yields?

A2: Key challenges in this compound synthesis include:

  • Construction of the tetracyclic core: Efficiently assembling the rigid and strained 6-azabicyclo[3.2.1]octane core is a significant hurdle.

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple stereocenters, particularly at the C2 and C7 positions, is crucial and often challenging.

  • Formation of the butenolide ring (Ring D): This moiety can be sensitive to reaction conditions, and its installation late in the synthesis can be problematic.

  • End-game manipulations: Late-stage functional group manipulations and deprotection steps can be low-yielding and require careful optimization.

Q3: Are there any known side reactions that commonly affect the yield?

A3: Yes, several side reactions can impact the overall yield. For example, during the construction of the piperidine (B6355638) ring (Ring A), undesired epimerization at C2 can occur. In reactions like the intramolecular Heck cyclization, side products arising from alternative reaction pathways of the palladium intermediate can be formed. For ring-closing metathesis (RCM) reactions, the formation of dimeric or oligomeric byproducts can compete with the desired intramolecular cyclization, especially at high concentrations.

Troubleshooting Guides for Key Reactions

This section provides specific troubleshooting advice for common low-yield steps in the total synthesis of this compound.

Low Yield in Intramolecular Heck Cyclization for Ring C Formation

Q: My intramolecular Heck reaction to form the C ring of the Securinine core is giving a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in the intramolecular Heck reaction for this system are often attributed to issues with the catalyst, solvent, base, or the stability of the substrate.

Troubleshooting Workflow:

G start Low Yield in Intramolecular Heck Reaction catalyst Optimize Catalyst System start->catalyst base Screen Different Bases catalyst->base Improvement ligand Vary Palladium Ligand catalyst->ligand No improvement solvent Evaluate Solvent Effects base->solvent No/Minor improvement product Improved Yield base->product Significant improvement temp Adjust Reaction Temperature solvent->temp concentration Check Substrate Concentration temp->concentration ligand->base concentration->product

Troubleshooting Decision Process for Intramolecular Heck Reaction.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Decomposition • Ensure anhydrous and anaerobic conditions. Degas solvents thoroughly. • Use a more stable palladium precursor, such as Pd₂(dba)₃.
Inefficient Ligand • Screen different phosphine (B1218219) ligands. While PPh₃ is common, bulkier or more electron-rich ligands like P(o-tol)₃ or Buchwald-type ligands can sometimes improve yields.
Incorrect Base • The choice of base is critical. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N, DIPEA). Proton sponges can also be effective.
Solvent Effects • Polar aprotic solvents like DMF, DMAc, or acetonitrile (B52724) are typically used. Toluene (B28343) can also be effective. The optimal solvent may depend on the specific substrate.
Low Reaction Temperature • While some Heck reactions proceed at room temperature, others require heating (80-120 °C) to overcome the activation energy for oxidative addition and reductive elimination.
Side Reactions • Double bond isomerization or decomposition of the starting material can occur. Analyze the crude reaction mixture by ¹H NMR and LC-MS to identify byproducts. Adjusting the ligand and temperature may suppress these side reactions.

Experimental Protocol: Optimized Intramolecular Heck Cyclization

A representative protocol for an intramolecular Heck reaction in a Securinega alkaloid synthesis is as follows:

To a solution of the vinyl iodide precursor (1.0 equiv) in anhydrous and degassed DMF (0.01 M) is added Pd(OAc)₂ (0.1 equiv), PPh₃ (0.2 equiv), and Ag₂CO₃ (2.0 equiv). The reaction mixture is heated to 80 °C under an argon atmosphere and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the cyclized product.

Poor Diastereoselectivity in the Reduction of the C=N bond

Q: I am observing poor diastereoselectivity in the reduction of the imine/enamine intermediate to form the piperidine ring (Ring A), leading to a difficult separation of diastereomers and a lower yield of the desired this compound precursor. How can I improve the stereocontrol?

A: Achieving high diastereoselectivity in the reduction of the cyclic imine or enamine is crucial for an efficient synthesis. The facial selectivity of the hydride attack is influenced by steric hindrance and the nature of the reducing agent.

Troubleshooting Strategies:

Reducing Agent Rationale and Expected Outcome
NaBH₄, NaBH₃CN These are common and mild reducing agents. Selectivity can be temperature-dependent. Running the reaction at lower temperatures (e.g., -78 °C) can enhance selectivity.
L-Selectride®, K-Selectride® These are bulkier reducing agents and often provide higher diastereoselectivity by approaching from the less sterically hindered face of the imine.
Catalytic Hydrogenation Hydrogenation over a heterogeneous catalyst (e.g., Pd/C, PtO₂) can be highly diastereoselective. The substrate adsorbs onto the catalyst surface from the less hindered face, directing the hydrogen addition.
Substrate Control If possible, modifying a nearby functional group to a bulkier protecting group can increase the steric bias and direct the incoming hydride.

Comparative Yields for Imine Reduction:

Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (desired:undesired) Isolated Yield (%) of Desired Isomer
NaBH₄MeOH02:1~60
NaBH₃CNMeOH/AcOH253:1~70
L-Selectride®THF-78>10:1>85
H₂ (50 psi), Pd/CEtOH25>15:1>90

Experimental Protocol: Diastereoselective Imine Reduction using L-Selectride®

A solution of the imine precursor (1.0 equiv) in anhydrous THF (0.05 M) is cooled to -78 °C under an argon atmosphere. A solution of L-Selectride® (1.5 equiv, 1.0 M in THF) is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 4 hours, then quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield the desired amine.

Inefficient Ring-Closing Metathesis (RCM) for Ring C or D formation

Q: My Ring-Closing Metathesis (RCM) reaction to form one of the rings is slow, incomplete, or produces significant amounts of dimer. How can I improve the efficiency of this step?

A: The success of an RCM reaction depends heavily on the choice of catalyst, solvent, temperature, and substrate concentration.

RCM Optimization Workflow:

G start Low RCM Yield catalyst Screen Grubbs Catalysts start->catalyst concentration Adjust Concentration catalyst->concentration Incomplete reaction product Improved Yield catalyst->product Complete reaction solvent Change Solvent concentration->solvent Dimer formation concentration->product No dimer temp Vary Temperature solvent->temp additives Consider Additives temp->additives additives->product

Troubleshooting Workflow for Ring-Closing Metathesis.

Catalyst Selection and Reaction Conditions:

Catalyst Key Features and Typical Use Case
Grubbs 1st Generation Good for simple, unhindered dienes. Less active but often sufficient.
Grubbs 2nd Generation More active and tolerant of functional groups. Often the first choice for challenging substrates.
Hoveyda-Grubbs 2nd Gen. Slower initiating but more stable. Good for substrates prone to decomposition with more active catalysts.

Troubleshooting Tips:

  • Concentration is Key: To favor the intramolecular reaction and minimize dimerization, the reaction must be run at high dilution (typically 0.001-0.005 M). For larger scale reactions, slow addition of the substrate to the catalyst solution can be beneficial.

  • Solvent Choice: Dichloromethane (DCM) and toluene are the most common solvents. Toluene allows for higher reaction temperatures, which can be necessary for sluggish reactions.

  • Temperature: Reactions are often run from room temperature to the boiling point of the solvent. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.

  • Ethylene (B1197577) Removal: The reaction produces ethylene as a byproduct. Removing it by bubbling a stream of argon or nitrogen through the reaction mixture can help drive the equilibrium towards the product.

Experimental Protocol: Optimized Ring-Closing Metathesis

To a refluxing solution of anhydrous, degassed toluene (at a concentration to maintain 0.001 M of the substrate) under an argon atmosphere is added a solution of the diene precursor in toluene via syringe pump over 8 hours. Grubbs 2nd generation catalyst (5 mol%) is added in one portion at the beginning of the addition. The reaction is refluxed for an additional 4 hours after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway: A Generic Synthetic Route to this compound

G A Chiral Pool Starting Material (e.g., L-proline derivative) B Piperidine Ring (A) Formation A->B C Assembly of B/C Ring Precursor B->C D Intramolecular Cyclization (e.g., Heck, RCM) to form Ring C C->D E Formation of Tetracyclic Core D->E F Butenolide (Ring D) Installation E->F G This compound F->G

A generalized synthetic workflow for this compound.

Experimental Workflow: Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity in Imine Reduction cond1 Analyze Reaction Mixture (NMR, LC-MS) start->cond1 step1 Decrease Reaction Temperature (e.g., to -78 °C) cond1->step1 check1 Diastereoselectivity Improved? step1->check1 step2 Switch to a Bulkier Hydride Reagent (e.g., L-Selectride®) check1->step2 No end Proceed with Optimized Conditions check1->end Yes check2 Diastereoselectivity >10:1? step2->check2 step3 Attempt Catalytic Hydrogenation (Pd/C, H₂) check2->step3 No check2->end Yes step3->end

A logical workflow for troubleshooting poor diastereoselectivity.

Logical Relationship: Factors Influencing RCM Efficiency

G rcm Ring-Closing Metathesis Efficiency High Yield Minimal Side Products catalyst Catalyst Choice 1st Gen 2nd Gen Hoveyda-Grubbs catalyst->rcm concentration Concentration High Dilution (favors intramolecular) High Concentration (favors intermolecular) concentration->rcm solvent Solvent DCM Toluene solvent->rcm temperature Temperature Room Temp Reflux temperature->rcm

References

Overcoming solubility issues of (-)-Securinine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (-)-Securinine in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents. It is crucial to first dissolve this compound in an appropriate organic solvent before preparing aqueous solutions.[1] The solubility in common organic solvents is summarized in the table below.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Initial Dissolution in Organic Solvent: Ensure that the initial stock solution is prepared by dissolving this compound in an organic solvent such as DMSO, DMF, or ethanol.[1]

  • Co-Solvent System: Consider using a co-solvent system. For instance, a pre-made mixture of your organic solvent and a solubilizing agent like PEG300 and Tween-80 before the final dilution in your aqueous buffer can improve solubility.[2]

  • Lower Final Concentration: You may need to work with a lower final concentration of this compound in your aqueous medium.

  • Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution process, but be cautious about the thermal stability of the compound.[2]

  • pH Adjustment: Although not extensively documented for this compound, adjusting the pH of the aqueous buffer might influence its solubility.

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues and precipitation over time.[1] Stock solutions in anhydrous organic solvents like DMSO are generally more stable when stored appropriately at -20°C.

Q4: Are there alternative methods to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications where the concentration of organic solvents needs to be minimized, several formulation strategies can be employed. These include the use of cyclodextrins, such as SBE-β-CD, which can form inclusion complexes with poorly soluble drugs and enhance their aqueous solubility. Another advanced approach is the formulation of this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, to improve its bioavailability.

Troubleshooting Guides

Issue 1: Cloudiness or Precipitation in Cell Culture Media
  • Problem: After adding the this compound stock solution (in DMSO) to the cell culture media, the media turns cloudy or a precipitate forms.

  • Cause: The concentration of DMSO in the final solution may be too low to maintain the solubility of this compound at the desired concentration. The compound is crashing out of the solution.

  • Solution Workflow:

cluster_0 Troubleshooting Precipitation in Cell Culture Start Start Observe_Precipitation Precipitation Observed in Media Start->Observe_Precipitation Check_DMSO_Conc Check Final DMSO Concentration Observe_Precipitation->Check_DMSO_Conc Increase_DMSO Increase DMSO % (if tolerated by cells) Check_DMSO_Conc->Increase_DMSO < 2% Lower_Securinine_Conc Lower Final Securinine Concentration Check_DMSO_Conc->Lower_Securinine_Conc > 2% End Clear Solution Increase_DMSO->End Use_CoSolvent Use Co-Solvent System (e.g., with PEG300/Tween-80) Lower_Securinine_Conc->Use_CoSolvent Use_CoSolvent->End

Caption: Troubleshooting workflow for precipitation in cell culture media.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: High variability in experimental results between different batches of this compound solutions.

  • Cause: This could be due to incomplete solubilization or precipitation of the compound during the experiment, leading to inconsistent actual concentrations.

  • Solution Workflow:

cluster_1 Ensuring Consistent Assay Results Start Inconsistent Results Prepare_Fresh Always Prepare Fresh Aqueous Solutions Start->Prepare_Fresh Vortex_Sonicate Vortex or Sonicate Before Use Prepare_Fresh->Vortex_Sonicate Visual_Inspect Visually Inspect for Precipitates Before Each Use Vortex_Sonicate->Visual_Inspect Filter_Solution Consider Filtering Through 0.22 µm Syringe Filter Visual_Inspect->Filter_Solution End Consistent Dosing Filter_Solution->End

Caption: Workflow to ensure consistent results in biological assays.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemApproximate SolubilityReference
Ethanol16 mg/mL
DMSO20 - 50 mg/mL
Dimethyl formamide (B127407) (DMF)33 mg/mL
1:4 DMF:PBS (pH 7.2)0.20 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.51 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.51 mM)
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays using a Co-Solvent System

This protocol is adapted from a method to achieve a higher aqueous concentration of this compound.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the Co-Solvent Mixture: In a sterile microcentrifuge tube, add the following solvents in order, vortexing after each addition:

    • 100 µL of the 25 mg/mL this compound stock in DMSO.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

  • Final Aqueous Dilution: Add 450 µL of saline (or your desired aqueous buffer) to the co-solvent mixture to achieve a final volume of 1 mL. This will result in a final concentration of 2.5 mg/mL this compound.

  • Final Application: This solution can then be further diluted into your cell culture medium. Remember to include a vehicle control with the same final concentration of the co-solvent mixture.

Protocol 2: Preparation of this compound for In Vivo Studies using Cyclodextrin (B1172386)

This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound, which is often preferred for in vivo applications to minimize organic solvent toxicity.

  • Prepare a 20% SBE-β-CD Solution: Dissolve Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20% (w/v).

  • Prepare a this compound Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 25 mg/mL).

  • Formulation: In a sterile tube, add the following:

    • 100 µL of the 25 mg/mL this compound stock in DMSO.

    • 900 µL of the 20% SBE-β-CD in saline solution.

  • Solubilization: Vortex the mixture thoroughly. Gentle warming or sonication may be used to aid dissolution. The final concentration of this compound will be 2.5 mg/mL in 10% DMSO and 18% SBE-β-CD.

  • Administration: This formulation is suitable for administration in animal models. A corresponding vehicle control (10% DMSO in 18% SBE-β-CD/saline) should be used.

Signaling Pathways and Logical Relationships

cluster_2 Solubilization Strategy Selection Start Poor Aqueous Solubility of This compound Application Define Experimental Application Start->Application InVitro In Vitro (Cell-based) Application->InVitro InVivo In Vivo (Animal) Application->InVivo CoSolvent Co-Solvent System InVitro->CoSolvent Cyclodextrin Cyclodextrin Formulation InVivo->Cyclodextrin Nanoparticle Nanoparticle Formulation InVivo->Nanoparticle End Solubilized This compound CoSolvent->End Cyclodextrin->End Nanoparticle->End

Caption: Decision tree for selecting a this compound solubilization strategy.

References

Stability of (-)-Securinine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Securinine. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it has been reported to be stable for at least four years.

Q2: How stable is this compound in aqueous solutions?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day. The stability of this compound in solution is highly dependent on the pH.

Q3: How does pH affect the stability of this compound?

A3: this compound is susceptible to degradation in alkaline (basic) conditions. The primary degradation pathway is the hydrolysis of the lactone ring, leading to the formation of a hydroxyl carboxylate product. This reaction is catalyzed by hydroxide (B78521) ions. In acidic medium, this hydroxyl carboxylate product can undergo cyclization to revert to securinine (B1681715).[1]

Q4: What happens to this compound upon exposure to light?

A4: While specific photostability studies on this compound are not extensively detailed in publicly available literature, it is a standard practice in pharmaceutical stability testing to evaluate the effect of light.[2] As a general precaution, it is advisable to protect solutions of this compound from light to minimize potential photodegradation.

Q5: Are there any known degradation products of this compound?

A5: The primary known degradation product, particularly under alkaline conditions, is the hydroxyl carboxylate resulting from the opening of the lactone ring.[1] Metabolic studies have also identified several metabolites, including 6-hydroxyl securinine, 6-carbonyl securinine, 5β-hydroxyl securinine, and 5α-hydroxyl securinine, which could be relevant in biological systems.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment using a freshly prepared aqueous solution. Degradation of this compound due to inappropriate pH of the buffer.Ensure the pH of your aqueous buffer is not alkaline. It is advisable to prepare fresh solutions for each experiment and use them promptly.
Inconsistent results between experimental replicates. Instability of this compound in the experimental medium over the duration of the assay.Minimize the time between solution preparation and experimental use. If the experiment is lengthy, consider the stability of this compound under the specific assay conditions (temperature, pH).
Appearance of unexpected peaks in HPLC analysis of a stored sample. Chemical degradation of this compound.Analyze the sample promptly after preparation. If storage is necessary, store it at -20°C as a solid or in a suitable organic solvent, purged with an inert gas. Avoid storing aqueous solutions.

Quantitative Stability Data

Condition Matrix Temperature Duration Observed Stability Primary Degradation Pathway Reference
Solid Crystalline Solid-20°C≥ 4 yearsStable-Product Information
Aqueous Solution Aqueous BufferRoom Temperature> 1 dayNot RecommendedHydrolysisProduct Information
Alkaline Mixed Aqueous SolventNot specifiedNot specifiedUnstableLactone ring opening[1]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3] A general protocol involves subjecting the compound to stress conditions more severe than accelerated stability testing.

1. Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

2. Analytical Method: A stability-indicating HPLC method is typically used to separate the parent drug from its degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

3. Sample Analysis: Samples are withdrawn at various time points during the stress testing and analyzed by the validated HPLC method to quantify the amount of remaining this compound and to detect the formation of degradation products.

Example of a Stability-Indicating HPLC Method Development

While a specific validated stability-indicating HPLC method for this compound is not detailed in the available literature, a general approach to developing such a method would be as follows:

  • Column Selection: A C18 reversed-phase column is a common starting point for alkaloid analysis.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve good separation of the parent compound and its potential degradation products.

  • Detection: UV detection at the λmax of this compound (around 254 nm) is suitable.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose of quantifying this compound in the presence of its degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

cluster_storage Solid this compound Storage cluster_solution Aqueous Solution Stability Solid Solid this compound Storage -20°C (Long-term) Solid->Storage Store at Stable Stable (≥ 4 years) Storage->Stable Results in Aqueous Aqueous Solution of this compound Alkaline Alkaline pH (e.g., NaOH) Aqueous->Alkaline Exposure to Degradation Degradation (Lactone Ring Opening) Alkaline->Degradation Leads to

Caption: Recommended storage for solid this compound vs. instability in alkaline solution.

start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sampling Withdraw Samples at Different Time Points stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify this compound & Detect Degradation Products hplc->data pathway Identify Degradation Pathway & Products data->pathway

Caption: General workflow for a forced degradation study of this compound.

References

Technical Support Center: Large-Scale Production of (-)-Securinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of (-)-Securinine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale production of this compound?

The large-scale production of this compound faces two main hurdles depending on the production method:

  • Total Synthesis: Chemical synthesis of this compound is complex, often involving numerous steps. For instance, one reported asymmetric total synthesis requires 18 steps, which can lead to a low overall yield and high production costs, making it challenging for industrial-scale manufacturing.[1][2] Another synthesis route involves 11 steps.[3] The efficiency and yield of existing synthetic routes often need improvement for commercial viability.

  • Extraction from Natural Sources: this compound is a natural alkaloid found in plants of the Securinega and Phyllanthus genera.[4] However, reliance on natural sources for large-scale production is often unsustainable due to the slow growth of these plants and the low concentration of the desired compound in the plant material.

Q2: Which production method, synthesis or natural extraction, is more viable for large-scale production?

Both methods have significant drawbacks for large-scale production. While total synthesis offers a consistent and potentially scalable source, the current multi-step approaches with low overall yields are not economically feasible. Natural extraction, on the other hand, is limited by botanical supply and low titers. For commercial-scale production, significant improvements in the efficiency and yield of the total synthesis or the development of high-yielding plant cell cultures or fermentation processes would be necessary.

Q3: What are the common impurities encountered during the purification of this compound?

During synthesis, common impurities can include diastereomers, unreacted starting materials, and byproducts from side reactions. For example, in syntheses involving multiple stereocenters, the formation of diastereomers that are difficult to separate by standard column chromatography is a common issue. When extracting from natural sources, impurities can include other alkaloids with similar structures, pigments, and lipids.

Q4: What analytical techniques are recommended for purity assessment of this compound?

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of this compound. A patent for the purification of securinine (B1681715) specifies HPLC conditions for quality control, including the use of a C18 column and a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

Troubleshooting Guides

Synthetic Route Troubleshooting
Problem Potential Cause Troubleshooting Suggestions
Low overall yield in multi-step synthesis - Suboptimal reaction conditions in one or more steps.- Degradation of intermediates.- Inefficient purification at each stage, leading to material loss.- Re-optimize critical reaction steps, focusing on temperature, reaction time, and catalyst loading.- Use inert atmospheres for sensitive reactions to prevent degradation.- Employ high-resolution purification techniques like preparative HPLC to minimize loss during purification.
Formation of hard-to-separate diastereomers - Lack of stereocontrol in key bond-forming reactions.- Utilize chiral catalysts or auxiliaries to improve stereoselectivity.- Explore different solvent systems or temperature conditions for column chromatography to enhance separation.- Consider derivatization of the diastereomeric mixture to facilitate separation, followed by removal of the derivatizing group.
Incomplete reaction or starting material remains - Insufficient reaction time or temperature.- Deactivated catalyst or reagents.- Presence of impurities in starting materials or solvents.- Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time.- Use freshly prepared or purified reagents and solvents.- Ensure starting materials meet the required purity specifications.
Extraction and Purification Troubleshooting
Problem Potential Cause Troubleshooting Suggestions
Low extraction yield from plant material - Inefficient solvent system.- Insufficient extraction time or method.- Degradation of securinine during extraction.- Use a combination of solvents with varying polarities for exhaustive extraction.- Employ advanced extraction techniques like ultrasound-assisted or supercritical fluid extraction.- Control temperature and pH during extraction to prevent degradation.
Co-elution of impurities during column chromatography - Similar polarities of securinine and impurities.- Optimize the mobile phase gradient and solvent composition.- Experiment with different stationary phases (e.g., alumina (B75360) instead of silica (B1680970) gel).- Utilize preparative HPLC with a high-resolution column for challenging separations.
Product loss during recrystallization - Suboptimal solvent choice for recrystallization.- Product is too soluble in the chosen solvent.- Screen a variety of solvents and solvent mixtures to find the ideal system where securinine has high solubility at high temperatures and low solubility at low temperatures.- Use a minimal amount of solvent to dissolve the product.- Cool the solution slowly to promote the formation of pure crystals.

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound

This protocol provides a general guideline for the purification of this compound using preparative HPLC. The exact conditions may need to be optimized based on the specific impurity profile of the crude sample.

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column: C18 reverse-phase preparative column (e.g., 20 mm x 250 mm, 10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or another suitable modifier like ammonium acetate.

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-35 min: Linear gradient from 10% to 70% Acetonitrile

    • 35-40 min: 70% Acetonitrile

    • 40-45 min: Linear gradient from 70% to 10% Acetonitrile

    • 45-50 min: 10% Acetonitrile (column re-equilibration)

  • Flow Rate: 10-20 mL/min.

  • Detection: UV at 254 nm.

  • Fraction Collection: Collect fractions based on the elution of the main peak corresponding to this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Production and Analysis cluster_synthesis Total Synthesis cluster_extraction Natural Extraction cluster_purification Purification cluster_analysis Quality Control s1 Starting Materials s2 Multi-Step Synthesis (e.g., 18 steps) s1->s2 s3 Crude this compound s2->s3 p1 Column Chromatography (Silica Gel or Macroporous Resin) s3->p1 e1 Plant Material (e.g., Securinega suffruticosa) e2 Extraction (e.g., with organic solvents) e1->e2 e3 Crude Extract e2->e3 e3->p1 p2 Preparative HPLC p1->p2 p3 Recrystallization p2->p3 a1 HPLC Analysis p3->a1 a2 NMR Spectroscopy p3->a2 a3 Mass Spectrometry p3->a3 final_product High-Purity This compound a3->final_product

Caption: A generalized workflow for the production and quality control of this compound.

signaling_pathway Signaling Pathways Modulated by this compound cluster_gaba GABAergic Neurotransmission cluster_cancer Cancer Cell Signaling securinine This compound gaba_r GABAA Receptor securinine->gaba_r Antagonist pi3k PI3K/Akt/mTOR Pathway securinine->pi3k Modulates mapk MAPK Pathway securinine->mapk Activates irak IRAK/JNK Pathway securinine->irak Activates gaba_inhibition Inhibition of Neuronal Activity gaba_r->gaba_inhibition apoptosis Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest pi3k->cell_cycle mapk->apoptosis irak->apoptosis

Caption: Overview of key signaling pathways affected by this compound.

References

Technical Support Center: Refining (-)-Securinine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification of (-)-securinine from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is soluble in ethanol (B145695) (at 16 mg/mL) and DMSO (at 50 mg/mL), but it is insoluble in water.[1] This is a critical factor for selecting appropriate solvent systems for extraction and chromatography.

Q2: What are the common starting materials for this compound extraction?

A2: this compound is a plant-derived alkaloid commonly extracted from the leaves and roots of plants from the Phyllanthus genus, such as Phyllanthus niruri, or from Securinega suffruticosa (also known as Flueggea suffruticosa).[1][2][3][4]

Q3: What is a general overview of a successful purification workflow?

A3: A common and effective workflow involves four main stages:

  • Alcohol Extraction: Initial extraction from the plant material using an alcohol-based solvent.

  • Adsorption Chromatography: Preliminary purification using a macroporous resin or inverted polymer chromatography to capture the target compound.

  • Silica (B1680970) Gel Column Chromatography: A more refined purification step to separate this compound from closely related impurities.

  • Recrystallization: The final step to obtain high-purity crystalline this compound.

Troubleshooting Guide

Low Yield Issues

Q4: My final yield of this compound is very low. What are the potential causes during the extraction step?

A4: Low yield can often be traced back to suboptimal extraction parameters.

  • Insufficient Extraction Time or Temperature: Ensure the extraction is performed at a sufficiently high temperature (e.g., 70°C to 90°C) for an adequate duration (1-2 hours).

  • Incorrect Solvent: While ethanol is commonly used, the efficiency can be low. Consider using an acidic solution with continuous reverse-flow ultrasonic extraction, which can shorten extraction time and improve efficiency.

  • Inadequate Number of Extractions: A single extraction is often not enough. Performing the extraction multiple times (3-8 times) on the same plant material can significantly increase the yield.

Q5: I'm losing my product during the chromatography steps. How can I improve recovery?

A5: Product loss during chromatography is a common issue.

  • Column Overloading: Loading too much crude extract onto your column can lead to poor separation and loss of product in the wrong fractions.

  • Inappropriate Flow Rate: A flow rate that is too high during sample loading can prevent the target molecule from binding effectively to the resin.

  • Incorrect Elution Buffer: The pH or solvent strength of your elution buffer may not be optimal for releasing this compound from the column. For silica gel chromatography, a gradient elution from 100% organic solvent (like dichloromethane (B109758) or ethyl acetate) to a mixture with an alcohol can be effective.

Purity Issues

Q6: My final product has significant impurities. How can I improve the purity?

A6: Purity is a major challenge, especially with complex natural product mixtures.

  • Optimize Chromatography: Purification processes often require multiple, orthogonal chromatography steps. A combination of macroporous resin and silica gel chromatography is often necessary. Normal-phase chromatography is often the preferred method for resolving isomers and achieving high purity.

  • Recrystallization Issues: The choice of recrystallization solvent is crucial. An alcohol solution, such as 80% ethanol, is often used. If purity is still low, a second recrystallization may be necessary.

  • Presence of Structurally Similar Impurities: The crude extract may contain alkaloids structurally similar to this compound, which can be difficult to separate. Fine-tuning the gradient elution in your chromatography step is critical to resolve these.

Q7: The backpressure in my chromatography column is too high. What should I do?

A7: High backpressure can indicate a blockage.

  • Clogged Column: Ensure your sample has been centrifuged and/or filtered (e.g., through a 0.45 µm filter) before loading it onto the column.

  • Compressed Bed: The column may need to be repacked.

  • Incorrect Tubing: For automated systems, check that the tubing inner diameter is appropriate for the desired flow rate.

Experimental Protocols & Data

Protocol: Purification of this compound

This protocol is based on a patented method for achieving high-purity this compound.

Step 1: Alcohol Extraction

  • Dry the branches and leaves of the source plant (e.g., Securinega suffruticosa) and grind them into a powder.

  • Perform alcohol extraction at 70-90°C for 1-2 hours. Repeat this process 3-8 times to maximize yield.

  • Combine the extracts to obtain the crude extracting solution.

Step 2: Inverted Polymer Chromatography

  • Load the extracting solution onto a column packed with macroporous adsorptive resin.

  • Wash the column sequentially with water and then a 30%-50% alcohol solution to remove impurities.

  • Elute the target compound using a 70%-90% ethanol solution to obtain the eluent.

Step 3: Silica Gel Column Chromatography

  • Concentrate the eluent from the previous step under reduced pressure.

  • Mix the concentrated sample with silica gel to prepare it for dry loading.

  • Pack a column with silica gel (60-80 mesh is recommended).

  • Perform gradient elution:

    • Start with 100% organic solvent (dichloromethane or ethyl acetate) to wash out nonpolar impurities.

    • After initial impurities are cleared, switch to a solvent ratio of organic solvent to alcohol of (40-60):1 to elute the this compound.

  • Collect the fractions containing the purified eluent.

Step 4: Recrystallization

  • Concentrate the purified eluent under reduced pressure.

  • Recrystallize the concentrated product using an alcohol-water solution (e.g., volume ratio of alcohol to water between 1:2 and 4:5). An 80% ethanol solution has also been reported as effective.

  • Filter and dry the resulting crystals to obtain high-purity this compound.

Quantitative Data Summary
ParameterValue/RangeStageSource
Extraction Temperature 70 - 90 °CExtraction
Extraction Time 1 - 2 hoursExtraction
Number of Extractions 3 - 8 timesExtraction
Silica Gel Mesh Size 60 - 80 meshChromatography
Gradient Elution Ratio (40-60):1 (Organic Solvent:Alcohol)Chromatography
Recrystallization Solvent Alcohol:Water (1:2 to 4:5)Recrystallization
Recrystallization Solvent 80% EthanolRecrystallization
Final Purity >98%Final Product

Visual Workflows

G cluster_extraction Step 1: Extraction cluster_prelim_purification Step 2: Preliminary Purification cluster_fine_purification Step 3: Fine Purification cluster_final Step 4: Final Product plant Plant Material (e.g., S. suffruticosa) extract Alcohol Extraction (70-90°C, 1-2h, 3-8x) plant->extract crude Crude Extract extract->crude resin Macroporous Resin Chromatography crude->resin wash Wash with H2O, then 30-50% EtOH resin->wash Impurity Removal elute1 Elute with 70-90% EtOH resin->elute1 eluent1 Primary Eluent elute1->eluent1 silica Silica Gel Column Chromatography eluent1->silica gradient Gradient Elution (e.g., DCM/EtOH) silica->gradient eluent2 Purified Eluent gradient->eluent2 recrystal Recrystallization (Alcohol/Water Solution) eluent2->recrystal final High-Purity This compound Crystals recrystal->final

Caption: Experimental workflow for the purification of this compound.

G start Problem: Low Purity after Silica Column q1 Was the sample filtered before loading? start->q1 a1_yes Check elution gradient q1->a1_yes Yes a1_no Filter sample (0.45 µm) and re-run q1->a1_no No q2 Is the separation between peaks poor? a1_yes->q2 a2_yes Decrease flow rate and/or flatten gradient q2->a2_yes Yes a2_no Consider alternative solvent system q2->a2_no No q3 Is the product eluting with impurities? a2_yes->q3 a2_no->q3 a3_yes Optimize gradient. Try a ratio of (40-60):1 (Organic:Alcohol) q3->a3_yes Yes a3_no Proceed to recrystallization q3->a3_no No

Caption: Troubleshooting logic for silica column chromatography.

References

Technical Support Center: Strategies to Improve the Bioavailability of (-)-Securinine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the oral bioavailability of the promising alkaloid, (-)-Securinine. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of formulating this poorly soluble compound.

Troubleshooting Guides

This section addresses specific issues you might encounter during your in vivo experiments aimed at improving the bioavailability of this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered, poorly soluble compound like this compound is a common challenge. This variability often stems from inconsistent dissolution in the gastrointestinal (GI) tract and physiological differences between subjects.[1]

    • Potential Causes:

      • Poor and Variable Dissolution: The crystalline nature and low aqueous solubility of this compound can lead to erratic dissolution in the GI fluids.

      • Food Effects: The presence or absence of food can significantly alter gastric pH, intestinal motility, and the composition of GI fluids, all of which can impact the dissolution and absorption of this compound.[1]

      • First-Pass Metabolism: As an alkaloid, this compound may be subject to extensive and variable metabolism in the gut wall and liver, leading to inconsistent amounts of the active drug reaching systemic circulation.[1]

      • Gastrointestinal Motility: Differences in the rate at which the compound transits through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[1]

      • Formulation Optimization: Employ bioavailability enhancement strategies such as amorphous solid dispersions or lipid-based formulations to improve solubility and dissolution consistency.

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of this compound, potentially leading to faster and more uniform dissolution.

      • Increase Sample Size: A larger cohort of animals can help to statistically manage high inter-individual variability.

Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability

  • Question: Our in vitro Caco-2 cell assays indicate that this compound has high permeability, yet we are observing very low oral bioavailability in our rat model. What could explain this discrepancy?

  • Answer: This scenario suggests that while this compound can readily cross intestinal cells, other factors are limiting its entry into the systemic circulation.

    • Potential Causes:

      • Poor Solubility and Dissolution: Even with high permeability, if this compound does not adequately dissolve in the GI fluids, only a small amount will be available for absorption. This is a common issue for BCS Class II compounds (low solubility, high permeability).

      • Extensive First-Pass Metabolism: The liver and intestinal wall contain enzymes that can metabolize this compound before it reaches the systemic circulation, significantly reducing its bioavailability.

      • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen after absorption.

    • Troubleshooting Steps:

      • Enhance Solubility and Dissolution: Prioritize formulation strategies that increase the concentration of dissolved this compound in the gut. Amorphous solid dispersions and lipid-based formulations are excellent starting points.

      • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to determine the metabolic stability of this compound. If metabolism is high, a prodrug approach could be considered to mask the metabolic sites.

      • Assess Efflux Tranporter Involvement: Use P-gp inhibitors (e.g., verapamil) in your in vitro permeability assays to see if the transport of this compound is enhanced. If so, formulation strategies that inhibit P-gp, such as those using certain excipients (e.g., Tween 80), may improve bioavailability.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Question: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

  • Answer: Based on the physicochemical properties of this compound (a hydrophobic alkaloid), the following strategies hold significant promise:

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can dramatically increase its aqueous solubility and dissolution rate. Common polymers used for ASDs include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and copolymers like Soluplus®.

    • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases its surface area-to-volume ratio, leading to enhanced dissolution velocity. Techniques like nanoprecipitation and solvent evaporation can be used to prepare polymeric nanoparticles or nanocrystals.

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.

    • Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that converts to the active parent drug in vivo is a viable strategy. This can also be used to protect the molecule from premature metabolism.

Quantitative Data and Experimental Protocols

  • Question: Where can I find quantitative data on the bioavailability enhancement of this compound with these different formulations?

  • Answer: Currently, there is a limited amount of publicly available pharmacokinetic data that directly compares different bioavailability-enhancing formulations of this compound. The following table provides a representative comparison of hypothetical pharmacokinetic parameters to illustrate the potential improvements that can be achieved with various formulation strategies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng·hr/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)10502.0200100
Amorphous Solid Dispersion (1:5 Drug:Polymer)102501.01000500
Nanoparticle Formulation (200 nm)103500.51400700
Prodrug Derivative101501.5800400

Disclaimer: The data in this table is illustrative and intended for educational purposes to demonstrate the potential impact of different formulation strategies. Actual experimental results may vary.

  • Question: Can you provide a detailed experimental protocol for preparing an amorphous solid dispersion of this compound?

  • Answer: Yes, here is a general protocol for preparing an amorphous solid dispersion of this compound using the solvent evaporation method.

    Experimental Protocol: Preparation of this compound Amorphous Solid Dispersion

    Materials:

    • This compound

    • Polymer (e.g., PVP K30, HPMC E5, Soluplus®)

    • Organic solvent (e.g., methanol, ethanol, acetone, or a mixture)

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

    • Sieves

    Procedure:

    • Dissolution:

      • Accurately weigh this compound and the chosen polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

      • Dissolve both components in a suitable organic solvent or solvent mixture in a round-bottom flask. Use the minimum amount of solvent necessary to achieve a clear solution. Gentle warming or sonication may be applied to facilitate dissolution.

    • Solvent Evaporation:

      • Attach the flask to a rotary evaporator.

      • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue until a thin, solid film is formed on the inner wall of the flask.

    • Drying:

      • Scrape the solid film from the flask.

      • Place the collected solid in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

    • Pulverization and Sieving:

      • Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.

      • Pass the powder through a sieve of a specific mesh size (e.g., #60 or #80) to ensure particle size uniformity.

    • Characterization:

      • Confirm the amorphous nature of the dispersion using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

      • Assess the dissolution profile of the solid dispersion compared to the pure drug.

  • Question: How do I conduct an in vivo pharmacokinetic study to evaluate my this compound formulation?

  • Answer: Below is a general protocol for a pharmacokinetic study in rats.

    Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

    Animals:

    • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

    Groups:

    • Group 1: Control - this compound in a simple aqueous suspension (e.g., with 0.5% carboxymethyl cellulose).

    • Group 2: Test - Your novel this compound formulation (e.g., amorphous solid dispersion, nanoparticle formulation).

    • Group 3 (Optional): Intravenous (IV) administration of this compound in a suitable solvent to determine absolute bioavailability.

    Procedure:

    • Dosing:

      • Fast the animals overnight (with free access to water) before dosing.

      • Administer the formulations orally via gavage at a predetermined dose.

    • Blood Sampling:

      • Collect blood samples (e.g., ~0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation:

      • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

      • Store the plasma samples at -80 °C until analysis.

    • Bioanalysis:

      • Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.

    • Pharmacokinetic Analysis:

      • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for each group.

      • Calculate the relative bioavailability of your test formulation compared to the control.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Optimization A Physicochemical Characterization of This compound (Solubility, Permeability) B Select Formulation Strategy (ASD, Nanoparticles, Prodrug) A->B C Prepare Formulations B->C D In Vitro Characterization (Dissolution, Stability) C->D D->B Iterate/Optimize E Pharmacokinetic Study in Animal Model D->E F Data Analysis (Cmax, Tmax, AUC) E->F F->B Iterate/Optimize G Lead Formulation Selection F->G

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations of this compound.

Troubleshooting_Logic A High Variability in Plasma Concentrations? B Standardize Feeding Conditions A->B Yes D Low Oral Bioavailability? A->D No C Optimize Formulation (e.g., ASD, Nano) B->C C->D E Enhance Solubility/ Dissolution D->E Yes H Problem Resolved D->H No F Investigate First-Pass Metabolism E->F G Assess P-gp Efflux F->G I Continue Investigation G->I

Caption: A logical troubleshooting guide for common issues in this compound bioavailability studies.

Signaling_Pathway_Placeholder A Oral Administration of This compound Formulation B Dissolution in GI Fluids A->B C Absorption across Intestinal Epithelium B->C D First-Pass Metabolism (Gut Wall & Liver) C->D E Systemic Circulation D->E F Poor Solubility F->B Limits G Efflux by P-gp G->C Limits H Metabolic Degradation H->D Reduces Amount

Caption: Key physiological barriers affecting the oral bioavailability of this compound.

References

Validation & Comparative

Validating the Anticancer Molecular Targets of (-)-Securinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Securinine, a tetracyclic alkaloid derived from plants of the Securinega genus, has garnered significant attention for its potent anticancer properties.[1][2][3] This guide provides a comprehensive overview of the validated molecular targets of this compound, offering a comparative analysis of its performance against various cancer cell lines and summarizing key experimental data and protocols to facilitate further research and drug development.

Performance and Efficacy of this compound

This compound exhibits a broad spectrum of anticancer activities against numerous human cancer cell lines, including but not limited to gastric, cervical, breast, lung, colon, and prostate cancers.[4] Its cytotoxic effects are mediated through multiple mechanisms, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of metastasis.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in different studies.

Cancer TypeCell LineIC50 (µM)Reference
Gastric CancerHGC-2713.47[5]
MGC-80318.1
Cervical CancerHeLa6
Breast CancerMCF-710
Lung CancerA54911
Colon CancerHCT116 (p53-null)17.5
HCT116 (p53-wildtype)50

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Table 2: Induction of Apoptosis by this compound

Apoptosis, or programmed cell death, is a crucial mechanism by which this compound exerts its anticancer effects.

Cell LineConcentration (µM)Apoptotic Cells (%)Reference
HCT116 (p53-null)3073
HCT116 (p53-wildtype)3017.6
Table 3: Cell Cycle Arrest Induced by this compound

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

Cell LineConcentration (µM)Cell Cycle Phase ArrestReference
HGC-27Not SpecifiedG2/M
HCT116 (p53-null)Not SpecifiedG2/M
Table 4: In Vivo Antitumor Activity of this compound

Preclinical studies using animal models have demonstrated the potent in vivo antitumor efficacy of this compound.

Cancer ModelAnimal ModelDosageTumor Growth InhibitionReference
Gastric Cancer (HGC-27 xenograft)BALB/c nude mice25 mg/kg and 50 mg/kgSignificant reduction
Acute Myeloid LeukemiaNude miceNot SpecifiedConfirmed differentiation-inducing activity

Validated Molecular Targets and Signaling Pathways

This compound's anticancer effects are attributed to its interaction with multiple molecular targets and the subsequent modulation of various signaling pathways critical for cancer cell survival and proliferation.

A key mechanism is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases (caspase-3, -7, and -9), regulation of the Bcl-2 family of proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2), and engagement of p53-dependent and -independent mechanisms. Notably, in cancer cells lacking functional p53, this compound can induce apoptosis through the p53-family member, p73.

Furthermore, this compound has been shown to induce cell cycle arrest , primarily at the G2/M phase in gastric and colon cancer cells. This is achieved by modulating the expression of key cell cycle regulatory proteins.

A unique mechanism of action for this compound is the inhibition of microtubule assembly . By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to a mitotic block and subsequent cell death.

Recent studies have also unveiled its ability to induce ferroptosis , a form of iron-dependent programmed cell death, in gastric cancer cells by activating iron metabolism-related pathways.

This compound also modulates several critical signaling pathways , including the PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT pathways, which are often dysregulated in cancer.

Validated Signaling Pathways of this compound cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_microtubule Microtubule Disruption cluster_ferroptosis Ferroptosis Induction cluster_signaling Signaling Pathway Modulation Securinine (B1681715) Securinine Bax Bax (pro-apoptotic) Securinine->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Securinine->Bcl2 Downregulates G2M G2/M Phase Arrest Securinine->G2M Tubulin Tubulin Binding Securinine->Tubulin Iron Iron Metabolism (HMOX1, FTH1, FTR) Securinine->Iron PI3K_Akt PI3K/Akt/mTOR Securinine->PI3K_Akt Wnt Wnt/β-catenin Securinine->Wnt JAK_STAT JAK/STAT Securinine->JAK_STAT Caspases Caspase Activation (Caspase-3, -7, -9) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle CellCycle G2M->CellCycle Microtubule Inhibition of Microtubule Assembly Tubulin->Microtubule MitoticBlock MitoticBlock Microtubule->MitoticBlock Ferroptosis Ferroptosis Iron->Ferroptosis

Caption: Validated Signaling Pathways of this compound.

Experimental Protocols

The validation of this compound's anticancer molecular targets relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments cited in the validation process.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation in response to a therapeutic agent.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Western Blotting

This technique is used to detect and quantify proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with this compound or a control. After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with this compound for a specific duration. Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) while vortexing gently and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for each cell.

  • Data Analysis: The data is analyzed using cell cycle analysis software to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases based on their DNA content.

Colony Formation Assay (Clonogenic Assay)

This in vitro assay assesses the ability of a single cell to grow into a colony, thereby measuring the long-term survival and proliferative capacity of cells after treatment.

  • Cell Seeding: A low density of single cells is seeded into 6-well plates.

  • Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a period of 1-3 weeks to allow for colony formation. The medium is changed as needed.

  • Fixation and Staining: The colonies are fixed with a fixative solution (e.g., methanol:acetic acid) and then stained with a staining solution (e.g., crystal violet).

  • Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted.

  • Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of the treatment on the long-term survival of the cells.

In Vivo Xenograft Model

This preclinical model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: The tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. This compound or a vehicle control is administered via a specific route (e.g., intraperitoneal or oral) at a defined dose and schedule.

  • Efficacy Evaluation: The tumor growth is monitored throughout the treatment period. At the end of the study, the tumors are excised and weighed.

  • Toxicity Assessment: The body weight of the mice is monitored, and major organs may be collected for histological analysis to assess any potential toxicity.

Experimental Workflow for Validating this compound's Anticancer Activity cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines Treatment This compound Treatment CellLines->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT ColonyFormation Colony Formation Assay (Long-term Survival) Treatment->ColonyFormation FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Xenograft Xenograft Model (e.g., Nude Mice) TumorGrowth Tumor Growth Monitoring Xenograft->TumorGrowth SecurinineAdmin This compound Administration TumorGrowth->SecurinineAdmin Efficacy Efficacy Evaluation (Tumor Inhibition) SecurinineAdmin->Efficacy Toxicity Toxicity Assessment SecurinineAdmin->Toxicity

Caption: Experimental Workflow for Validating this compound.

Comparison with Other Anticancer Agents

Direct, head-to-head comparative studies of this compound with established chemotherapeutic drugs such as doxorubicin, cisplatin, and paclitaxel (B517696) are limited in the current literature. Therefore, a direct comparison of efficacy under identical experimental conditions is challenging. However, based on the available data, this compound demonstrates potent anticancer activity with IC50 values in the low micromolar range for several cancer cell lines, which is comparable to the potency of some clinically used agents.

It is important to note that the mechanisms of action of this compound are multifaceted and, in some aspects, distinct from these conventional drugs. For instance, its ability to induce ferroptosis and its preferential activity in p53-deficient cells suggest it may have therapeutic potential in cancers that are resistant to traditional chemotherapies. Further research involving direct comparative studies is warranted to definitively position this compound in the landscape of anticancer therapeutics.

Conclusion

The available experimental evidence strongly validates multiple anticancer molecular targets of this compound. Its ability to induce apoptosis and cell cycle arrest, inhibit microtubule formation, trigger ferroptosis, and modulate key oncogenic signaling pathways underscores its potential as a promising candidate for cancer therapy. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the therapeutic potential of this intriguing natural compound. Future studies should focus on direct comparisons with standard-of-care drugs and further in vivo validation to pave the way for its potential clinical application.

References

In Vivo Validation of (-)-Securinine's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of (-)-Securinine with alternative therapies across various disease models. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the associated signaling pathways.

I. Anticancer Effects: Gastric Cancer

This compound has demonstrated significant anticancer effects in preclinical models of gastric cancer. Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.

A. Comparison of In Vivo Efficacy
Treatment GroupAnimal ModelCell LineDosageTumor Growth InhibitionSource
This compound Nude Mice (Xenograft)AGS (Human Gastric Carcinoma)Not specified in abstract"Excellent anticancer effects" - Specific percentage not available in abstract[1][2]
5-Fluorouracil (5-FU) + Oxaliplatin (B1677828) (FOLFOX) Nude Mice (Xenograft)BGC-823 (Human Gastric Cancer)5-FU: 20 mg/kg; Oxaliplatin: 5 mg/kgSynergistic inhibition of tumor growth[2]
B. Experimental Protocols

1. This compound in Gastric Cancer Xenograft Model

  • Animal Model: Athymic nude mice.

  • Cell Line: AGS human gastric carcinoma cells.

  • Procedure:

    • AGS cells are cultured and harvested.

    • A suspension of AGS cells is subcutaneously injected into the flank of each mouse.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered to the treatment group (route and frequency not specified in the abstract). The control group receives a vehicle control.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry for biomarkers like AURKA.[1][3]

2. 5-Fluorouracil (5-FU) and Oxaliplatin in Gastric Cancer Xenograft Model

  • Animal Model: Nude mice.

  • Cell Line: BGC-823 human gastric cancer cells.

  • Procedure:

    • BGC-823 cells are subcutaneously injected into the flank of nude mice.

    • When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to control and treatment groups.

    • The treatment group receives intraperitoneal injections of 5-FU (20 mg/kg) and oxaliplatin (5 mg/kg).

    • Tumor growth is monitored by measuring tumor volume at regular intervals.

C. Signaling Pathway

This compound exerts its anticancer effects in gastric cancer by targeting the AURKA-β-catenin/Akt/STAT3 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Akt Akt Receptor->Akt Securinine This compound AURKA AURKA Securinine->AURKA Inhibits AURKA->Akt beta_catenin β-catenin AURKA->beta_catenin STAT3 STAT3 AURKA->STAT3 IKK IKK Akt->IKK TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Gene_Expression TCF_LEF->Gene_Expression

Caption: this compound inhibits the AURKA-mediated activation of Akt, β-catenin, and STAT3 pathways in gastric cancer.

II. Anticancer Effects: Acute Myeloid Leukemia (AML)

This compound has shown potential as a therapeutic agent for Acute Myeloid Leukemia (AML) by inducing differentiation and impairing tumor growth in preclinical models.

A. Comparison of In Vivo Efficacy
Treatment GroupAnimal ModelCell LineDosageOutcomeSource
This compound Nude Mice (Xenograft)HL-60 (Human Promyelocytic Leukemia)25 mg/kg75% smaller tumors compared to vehicle
Cytarabine (B982) + Daunorubicin (B1662515) Mice (Xenograft)WEHI-3 (Murine Myelomonocytic Leukemia)Not specified11% survival in combination
B. Experimental Protocols

1. This compound in AML Xenograft Model

  • Animal Model: Nude mice.

  • Cell Line: HL-60 human promyelocytic leukemia cells.

  • Procedure:

    • HL-60 cells are cultured and prepared for injection.

    • A suspension of HL-60 cells is subcutaneously injected into the flanks of nude mice.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The treatment group receives intraperitoneal injections of this compound (25 mg/kg). The control group receives a vehicle.

    • Tumor growth is monitored throughout the study.

2. Cytarabine and Daunorubicin in AML Xenograft Model

  • Animal Model: BALB/c mice.

  • Cell Line: WEHI-3 murine myelomonocytic leukemia cells.

  • Procedure:

    • WEHI-3 cells are injected into mice to induce leukemia.

    • Treatment with a combination of cytarabine and daunorubicin is initiated.

    • Survival of the mice is monitored over a period of 40 days.

C. Signaling Pathway

In AML, this compound induces differentiation through the activation of DNA damage signaling and modulates the PI3K/Akt/mTOR and JNK signaling pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Securinine This compound PI3K PI3K Securinine->PI3K Inhibits JNK JNK Securinine->JNK DNA_Damage_Signal DNA Damage Signaling Securinine->DNA_Damage_Signal Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Differentiation Monocytic Differentiation mTOR->Differentiation JNK->Differentiation DNA_Damage_Signal->Differentiation

Caption: this compound promotes AML cell differentiation by modulating PI3K/Akt/mTOR, JNK, and DNA damage signaling.

III. Neuroprotective Effects: Alzheimer's Disease Model

D-securinine, an isomer of this compound, has demonstrated neuroprotective effects in a rat model of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

A. Comparison of In Vivo Efficacy
Treatment GroupAnimal ModelDisease ModelDosageOutcomeSource
D-Securinine RatsBeta-amyloid (25-35) induced neurotoxicity40 mg/kgSignificantly shortened latency in Morris water maze; decreased AchE activity
Donepezil SAMP8 MiceSenescence-accelerated mouse model3 mg/kg/daySignificantly attenuated cognitive dysfunction in Morris water maze
B. Experimental Protocols

1. D-Securinine in a Rat Model of Alzheimer's Disease

  • Animal Model: Rats.

  • Disease Induction: Intracerebroventricular injection of beta-amyloid (25-35).

  • Procedure:

    • Rats receive an injection of beta-amyloid (25-35) to induce neurotoxicity and cognitive deficits.

    • Chronic administration of D-securinine (40 mg/kg) is performed.

    • Cognitive function is assessed using the Morris water maze test, measuring the latency to find a hidden platform.

    • After behavioral testing, brain tissue is collected to measure acetylcholinesterase (AchE) activity.

2. Donepezil in a Mouse Model of Alzheimer's Disease

  • Animal Model: SAMP8 mice (senescence-accelerated mouse prone 8).

  • Procedure:

    • SAMP8 mice, which spontaneously develop features of Alzheimer's disease, are used.

    • Donepezil (3 mg/kg/day) is administered orally for 2 months (from 4 to 6 months of age).

    • Cognitive function is evaluated using the Morris water maze test.

    • Following cognitive testing, animals are euthanized for further analysis of vascular function.

C. Experimental Workflow

G cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Induction Beta-amyloid (25-35) Injection (Rat Model) Treatment Chronic Administration of D-Securinine (40 mg/kg) Induction->Treatment Behavioral Morris Water Maze Test Treatment->Behavioral Biochemical Acetylcholinesterase (AchE) Activity Treatment->Biochemical Outcome Improved Cognitive Function Decreased AchE Activity Behavioral->Outcome Biochemical->Outcome

Caption: Experimental workflow for evaluating the neuroprotective effects of D-Securinine in a rat model of Alzheimer's disease.

References

A Comparative Analysis of Monomeric and Oligomeric Securinega Alkaloids: From Structure to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of monomeric and oligomeric Securinega alkaloids, supported by experimental data. This document delves into their cytotoxic, anti-inflammatory, and neuroprotective properties, offering insights into their mechanisms of action and potential as therapeutic agents.

The Securinega genus of plants has yielded a fascinating family of over 65 indolizidine alkaloids, broadly classified into monomeric and oligomeric forms.[1] Securinine (B1681715), the most studied monomer, was first isolated in 1956 and has since paved the way for the discovery of a diverse range of structurally complex and biologically active compounds.[2][3] While monomeric alkaloids have been a primary focus of research, the oligomeric subgroup, which includes dimers, trimers, and tetramers, is of growing interest due to its potent and sometimes unique biological activities.[2][3]

This guide presents a comparative overview of these two classes of alkaloids, summarizing their biological performance with quantitative data, detailing experimental methodologies, and visualizing key cellular pathways they modulate.

Data Presentation: A Comparative Look at Biological Activities

The biological activities of Securinega alkaloids are diverse, with significant potential in oncology, neuroprotection, and anti-inflammatory applications. The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of representative monomeric and oligomeric alkaloids.

Table 1: Comparative Cytotoxicity of Monomeric and Oligomeric Securinega Alkaloids
Alkaloid ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Monomeric SecurinineHeLa (Cervical Cancer)32.3
HCT-116 (Colon Cancer)>5.6 (low activity)
A549 (Lung Cancer)>5.6 (low activity)
VirosecurinineP-388 (Leukemia)1.8
L-1210 (Leukemia)2.5
Securingine A derivative (cpd 4)A549 (Lung Cancer)1.5
SK-OV-3 (Ovarian Cancer)6.8
SK-MEL-2 (Melanoma)3.2
HCT15 (Colon Cancer)4.1
Oligomeric Flueggenine D (Dimer)HIV-1 infected C8166 cells7.8 (EC₅₀)
Flueggine B (Dimer)A549, HCT-116, HL-60, A-375Potent (nanomolar range)

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀: The half maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Comparative Anti-inflammatory Activity of Monomeric Securinega Alkaloids
Alkaloid ClassCompoundAssayIC₅₀ (µM)Reference
Monomeric Securingine B (cpd 3)NO Production in LPS-stimulated BV-2 cells12.6
Securinol A (cpd 10)NO Production in LPS-stimulated BV-2 cells12.1
Norsecurinine (cpd 12)NO Production in LPS-stimulated BV-2 cells1.1
Epiallosecurinine (cpd 13)NO Production in LPS-stimulated BV-2 cells7.7

NO: Nitric Oxide, a signaling molecule involved in inflammation. LPS: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response. BV-2 cells: A murine microglia cell line commonly used in neuroinflammation studies.

Unraveling the Mechanism: Signaling Pathways and Molecular Targets

Securinega alkaloids exert their biological effects by modulating several key signaling pathways. The monomer securinine, for instance, has been shown to target the PI3K/Akt/mTOR and JAK/STAT pathways, leading to apoptosis in cancer cells. Furthermore, it can bind to tubulin, inhibiting microtubule assembly and causing a mitotic block in cancer cells. Oligomeric alkaloids are also thought to interact with tubulin, with their larger structures potentially offering unique binding interactions.

The neuroprotective effects of securinine are linked to its anti-inflammatory properties, specifically its ability to inhibit the activation of NF-κB and mitogen-activated protein kinases (MAPKs) in glial cells. This leads to a reduction in the production of neurotoxic inflammatory mediators.

Below are diagrams illustrating a key signaling pathway affected by these alkaloids and a typical workflow for evaluating their cytotoxicity.

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates AKT->Inhibition Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Securinine Securinine Securinine->PI3K Inhibits Securinine->AKT Inhibits Inhibition->Apoptosis Cytotoxicity_Workflow Start Start: Cell Seeding Incubation1 Incubate cells (e.g., 24 hours) Start->Incubation1 Treatment Treat with Alkaloids (Varying Concentrations) Incubation1->Treatment Incubation2 Incubate (e.g., 48-72 hours) Treatment->Incubation2 Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Incubation2->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Data Analysis: Calculate IC₅₀ values Measurement->Analysis End End: Results Analysis->End

References

A Comparative Analysis of (-)-Securinine and Synthetic GABA Receptor Modulators in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of the natural alkaloid (-)-Securinine versus widely used synthetic GABAA receptor modulators. This report details their performance based on experimental data, providing a direct comparison of their antagonistic and modulatory effects.

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a crucial mediator of inhibitory neurotransmission in the central nervous system and a key target for a wide array of therapeutic drugs. This guide provides a comparative overview of the naturally occurring alkaloid this compound and two archetypal synthetic modulators: the competitive antagonist bicuculline (B1666979) and the positive allosteric modulator diazepam.

Performance Comparison: A Quantitative Overview

The efficacy of these compounds is assessed through their binding affinity to the GABAA receptor and their functional impact on receptor activity. The following tables summarize the key quantitative data from radioligand binding assays and electrophysiological studies.

CompoundTypeAssayMethodKey ParameterValueReference
This compound AntagonistBinding AffinityInhibition of [3H]GABA binding to rat brain membranesIC50~50 µM[1]
Bicuculline AntagonistBinding AffinityInhibition of [3H]GABA binding to rat brain membranesIC50~7 µM[1]
Bicuculline AntagonistFunctional AntagonismElectrophysiology on GABAA receptorsIC502 µM[2][3]
Diazepam Positive Allosteric ModulatorFunctional ModulationPotentiation of GABA-activated currents in oocyte-expressed α1β3γ2L GABAA receptorsEC5026 nM[4]
Diazepam Positive Allosteric ModulatorFunctional ModulationPotentiation of etomidate-activated currents in oocyte-expressed α1β3γ2L GABAA receptorsEC5039 nM

Table 1: Comparative efficacy of this compound and synthetic GABA receptor modulators.

Mechanism of Action: A Tale of Two Modalities

This compound and bicuculline act as competitive antagonists at the GABAA receptor. They bind to the same site as the endogenous ligand GABA, thereby preventing its binding and the subsequent opening of the chloride ion channel. This inhibitory action blocks the hyperpolarizing effect of GABA, leading to neuronal excitation.

In contrast, diazepam, a benzodiazepine, is a positive allosteric modulator. It binds to a site on the GABAA receptor distinct from the GABA binding site. This binding event does not open the channel directly but enhances the effect of GABA when it binds, increasing the frequency of channel opening and thus potentiating the inhibitory signal.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_modulators Modulator Binding Sites Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Packaging GABA_release GABA_Vesicle->GABA_release Exocytosis GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA_release->GABA_A_Receptor Binds to orthosteric site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Securinine This compound (Antagonist) Securinine->GABA_A_Receptor Competitively blocks GABA binding Bicuculline Bicuculline (Antagonist) Bicuculline->GABA_A_Receptor Competitively blocks GABA binding Diazepam Diazepam (Positive Allosteric Modulator) Diazepam->GABA_A_Receptor Binds to allosteric site, enhances GABA effect

GABAA Receptor Signaling and Modulation.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to characterize the efficacy of GABAA receptor modulators.

Radioligand Binding Assay for GABAA Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABAA receptor, providing an indication of its binding affinity.

Materials:

  • Rat brain membranes (source of GABAA receptors)

  • [3H]GABA (radioligand)

  • Test compounds (e.g., this compound, bicuculline)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABAA receptors. Wash the membranes repeatedly to remove endogenous GABA.

  • Binding Reaction: In a reaction tube, combine the rat brain membranes, [3H]GABA, and varying concentrations of the test compound. Incubate at 4°C for a specified time (e.g., 20 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]GABA (IC50 value).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Rat Brain Membranes Incubation Incubate Membranes, [3H]GABA, and Test Compound Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Radioligand_Prep Prepare [3H]GABA Solution Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 Scintillation->Data_Analysis Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_data Data Analysis Cell_Prep Prepare Neurons/ Brain Slices Seal Form Gigaohm Seal Cell_Prep->Seal Pipette_Prep Prepare Patch Pipette Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline GABA Current Whole_Cell->Record_Baseline Apply_Compound Apply GABA + Test Compound Record_Baseline->Apply_Compound Acquire_Data Acquire Current Recordings Apply_Compound->Acquire_Data Analyze_Data Calculate IC50 or EC50 Acquire_Data->Analyze_Data

References

A Comparative Analysis of the Neuroprotective Mechanisms of (-)-Securinine and Other Neurotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective mechanisms of the plant alkaloid (-)-Securinine with three other well-established neurotropic compounds: Memantine, Donepezil (B133215), and Edaravone. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development efforts.

Overview of Neuroprotective Mechanisms

This compound exhibits a multifaceted neuroprotective profile, primarily acting as a GABA-A receptor antagonist. This action is complemented by significant anti-inflammatory properties and the ability to promote neuronal development. In contrast, Memantine, Donepezil, and Edaravone exert their neuroprotective effects through distinct and well-characterized pathways, namely NMDA receptor antagonism, acetylcholinesterase inhibition, and potent antioxidant activity, respectively.

Quantitative Comparison of Neuroprotective Compounds

The following table summarizes the key quantitative parameters of this compound and the selected comparative neurotropic compounds, offering a side-by-side view of their potency and efficacy in various experimental models.

CompoundPrimary MechanismSecondary Mechanism(s)In Vitro Potency (IC50/EC50)In Vivo Efficacy (Effective Dose)Key Experimental Models
This compound GABA-A Receptor AntagonistAnti-inflammatory (↓NO, ↓NF-κB, ↓MAPK), mTOR activation~50 µM (GABA-A receptor binding)[1]40 mg/kg (in a rat model of AD)[2]LPS-stimulated microglia, Amyloid-beta induced neurotoxicity models, Primary neuronal cultures[3][4]
Memantine NMDA Receptor AntagonistAnti-inflammatory (↓microglial activation), ↑Neurotrophic factors (GDNF)0.5-1.5 µM (NMDA receptor)20 mg/day (clinical dose in AD)NMDA-induced excitotoxicity, Ischemic stroke models, LPS-induced neuroinflammation
Donepezil Acetylcholinesterase InhibitornAChR modulation, PI3K/Akt/GSK-3β pathway activation6.7 nM (AChE inhibition)5-10 mg/day (clinical dose in AD)Amyloid-beta induced neurotoxicity, Cholinergic deficit models
Edaravone Antioxidant (Free Radical Scavenger)Anti-inflammatoryNot applicable (direct scavenger)60 mg (clinical dose in ALS and stroke)Ischemic stroke models, Oxidative stress models (e.g., H2O2 treatment)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the neuroprotective mechanisms of each compound and a general experimental workflow for assessing neuroprotection.

cluster_Securinine This compound Pathway Securinine This compound GABA_A GABA-A Receptor Securinine->GABA_A Antagonism Inflammation Neuroinflammation Securinine->Inflammation NFkB_MAPK ↓ NF-κB, MAPK Securinine->NFkB_MAPK Inhibition mTOR AKT/mTOR Pathway Securinine->mTOR Activation Neuronal_Survival Neuronal Survival & Differentiation GABA_A->Neuronal_Survival Modulation NFkB_MAPK->Neuronal_Survival Promotion mTOR->Neuronal_Survival Promotion

Caption: this compound's multifaceted neuroprotective signaling pathways.

cluster_Memantine Memantine Pathway Memantine Memantine NMDA_R NMDA Receptor Memantine->NMDA_R Antagonism Ca_influx ↓ Ca2+ Influx Memantine->Ca_influx Excitotoxicity Excitotoxicity Neuronal_Survival Neuronal Survival Ca_influx->Excitotoxicity Prevention Ca_influx->Neuronal_Survival Promotion

Caption: Memantine's mechanism via NMDA receptor antagonism.

cluster_Donepezil Donepezil Pathway Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibition ACh ↑ Acetylcholine Donepezil->ACh nAChR nAChR ACh->nAChR Activation PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Activation Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Promotion

Caption: Donepezil's primary and secondary neuroprotective pathways.

cluster_Edaravone Edaravone Pathway Edaravone Edaravone Free_Radicals Free Radicals (ROS/RNS) Edaravone->Free_Radicals Scavenging Neuroprotection Neuroprotection Edaravone->Neuroprotection Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: Edaravone's mechanism as a direct free radical scavenger.

cluster_Workflow General Experimental Workflow for Neuroprotection Assessment A Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) B Induce Neurotoxicity (e.g., Amyloid-beta, H2O2, Glutamate) A->B C Treatment with Neuroprotective Compound B->C D Assess Cell Viability (e.g., MTT, LDH assay) C->D E Mechanistic Studies (e.g., Western Blot, qPCR, ELISAs) C->E

Caption: A generalized workflow for in vitro neuroprotection studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these neuroprotective compounds.

In Vitro Neuroprotection Assay Against Amyloid-Beta (Aβ) Toxicity
  • Objective: To assess the ability of a compound to protect neuronal cells from Aβ-induced toxicity.

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Protocol:

    • Cell Culture: Culture cells in appropriate medium (e.g., DMEM with 10% FBS) to 70-80% confluency in 96-well plates.

    • Aβ Preparation: Prepare aggregated Aβ (e.g., Aβ25-35 or Aβ1-42) by incubating the peptide solution at 37°C for 24-72 hours.

    • Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Toxicity Induction: Add the aggregated Aβ solution to the cell cultures at a final concentration known to induce significant cell death (e.g., 10-25 µM).

    • Incubation: Incubate the plates for 24-48 hours at 37°C.

    • Cell Viability Assessment: Measure cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the EC50 value of the compound for neuroprotection.

Anti-Inflammatory Assay in Microglial Cells
  • Objective: To evaluate the anti-inflammatory effects of a compound by measuring the inhibition of nitric oxide (NO) production in activated microglia.

  • Cell Line: Murine microglial cell line (e.g., BV-2) or primary microglia.

  • Protocol:

    • Cell Culture: Plate microglial cells in 96-well plates and allow them to adhere.

    • Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.

    • Incubation: Incubate the plates for 24 hours at 37°C.

    • NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without compound treatment. Determine the IC50 value for NO inhibition.

Acetylcholinesterase (AChE) Inhibition Assay
  • Objective: To determine the inhibitory activity of a compound against AChE.

  • Method: Ellman's method is a widely used colorimetric assay.

  • Protocol:

    • Reagents: Prepare a reaction mixture containing acetylthiocholine (B1193921) iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a phosphate (B84403) buffer (pH 8.0).

    • Enzyme and Inhibitor: In a 96-well plate, add the AChE enzyme solution and various concentrations of the test compound (e.g., Donepezil).

    • Incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.

    • Reaction Initiation: Add the ATCI and DTNB solution to start the reaction.

    • Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product resulting from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Objective: To assess the free radical scavenging capacity of a compound.

  • Method: 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Protocol:

    • Reagents: Prepare a stock solution of DPPH in methanol.

    • Reaction Mixture: In a 96-well plate, add the DPPH solution to various concentrations of the test compound (e.g., Edaravone).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 or EC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a unique combination of GABA-A receptor antagonism, anti-inflammatory effects, and pro-neuronal development activities. Its mechanisms are distinct from those of Memantine, Donepezil, and Edaravone, which target excitotoxicity, cholinergic deficits, and oxidative stress, respectively. This comparative guide highlights the diverse therapeutic strategies available for combating neurodegenerative diseases and underscores the potential of this compound as a lead compound for the development of novel neuroprotective therapies. Further research into the synergistic potential of these compounds with different mechanisms of action may open new avenues for more effective treatment strategies.

References

Cross-Reactivity Profile of (-)-Securinine with Neurotransmitter Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Securinine, a tetracyclic alkaloid isolated from plants of the Securinega genus, is primarily recognized for its potent antagonistic activity at the γ-aminobutyric acid type A (GABA-A) receptor. Understanding its cross-reactivity, or lack thereof, with other neurotransmitter receptors is crucial for elucidating its full pharmacological profile, predicting potential off-target effects, and exploring its therapeutic potential. This guide provides a comparative analysis of the experimental data available on the interaction of this compound with a range of key neurotransmitter receptors.

Comparative Analysis of Receptor Binding and Functional Data

The selectivity of this compound has been investigated against several major neurotransmitter receptor families. The available data, primarily from radioligand binding assays and electrophysiological studies, are summarized below.

Receptor Target FamilyReceptor Subtype/AssayTest SystemThis compound ActivityIC50 / EffectReference CompoundReference Compound Activity
GABA GABA-A ([3H]GABA binding)Rat brain membranesAntagonist~ 50 µMBicuculline~ 7 µM
Bicuculline-insensitive GABA bindingRat brain membranesInactive---
GABA-stimulated [3H]Benzodiazepine bindingRat brain membranesWeak InhibitorWeaker than bicucullineBicucullinePotent Inhibitor
Glycine (B1666218) Glycine-mediated inhibitionCat spinal cord neuronsNo effect-StrychninePotent Antagonist
Cholinergic MuscarinicRat brain membranesInactive---
Nicotinic Acetylcholine (B1216132)Not ReportedData not available---
Adrenergic Beta-adrenergicRat brain membranesInactive---
Serotonin (B10506) Various subtypesNot ReportedData not available---

Key Findings:

  • Primary Target: GABA-A Receptor: Experimental evidence strongly indicates that the primary molecular target of this compound is the GABA-A receptor, where it acts as a competitive antagonist[1]. Its potency, with an IC50 of approximately 50 µM in inhibiting [3H]GABA binding to rat brain membranes, is about seven times less than that of the classic GABA-A antagonist, bicuculline[1].

  • Selectivity against other GABA-A sites: this compound and its analogs have been shown to be inactive as inhibitors of bicuculline-insensitive GABA binding and only weakly inhibit GABA-stimulated benzodiazepine (B76468) binding, suggesting a specific interaction with the GABA binding site on the GABA-A receptor complex[1].

  • No Activity at Glycine Receptors: Electrophysiological studies on cat spinal cord neurons demonstrated that this compound does not affect the inhibitory action of glycine, indicating a high degree of selectivity for GABA-A receptors over another major inhibitory neurotransmitter receptor in the spinal cord[1].

  • Inactivity at Muscarinic and Beta-Adrenergic Receptors: Binding assays have shown that this compound is inactive as an inhibitor of cholinergic muscarinic and beta-adrenergic receptor binding[1].

  • Data for Nicotinic and Serotonin Receptors is Lacking: Despite a thorough review of the available scientific literature, no specific quantitative data (e.g., Ki or IC50 values) from binding or functional assays on the interaction of this compound with nicotinic acetylcholine or serotonin receptor subtypes could be identified. Therefore, its cross-reactivity with these important receptor families remains uncharacterized.

Experimental Methodologies

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound to specific neurotransmitter receptors by measuring its ability to displace a radiolabeled ligand.

  • General Protocol for [3H]GABA Binding Assay:

    • Membrane Preparation: Whole rat brains are homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate synaptic membranes. The final pellet is washed multiple times to remove endogenous GABA and resuspended in an appropriate buffer.

    • Binding Reaction: A fixed concentration of the radioligand (e.g., [3H]GABA) is incubated with the prepared brain membranes in the presence of varying concentrations of this compound or a reference compound (e.g., bicuculline).

    • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curves.

Extracellular Electrophysiology
  • Objective: To assess the functional effect of this compound on the physiological response of neurons to neurotransmitters.

  • General Protocol for Recordings from Cat Spinal Cord Neurons:

    • Animal Preparation: Anesthetized cats are prepared for in vivo recording from spinal cord neurons. The spinal cord is exposed, and the animal's physiological state is maintained.

    • Recording Setup: A microelectrode is advanced into the spinal cord to record the extracellular electrical activity of individual neurons.

    • Drug Application: Neurotransmitters (e.g., GABA, glycine) and this compound are applied locally to the recorded neuron via iontophoresis from a multi-barreled micropipette.

    • Data Acquisition: The firing rate of the neuron is recorded before, during, and after the application of the neurotransmitters and the test compound.

    • Data Analysis: The effect of this compound on the inhibitory response induced by GABA or glycine is quantified by comparing the neuronal firing rate in the presence and absence of the compound.

Signaling Pathway Diagrams

To visualize the context of this compound's activity, the signaling pathways for its primary target (GABA-A receptor) and a key receptor it does not affect (glycine receptor) are illustrated below.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds and Activates Securinine This compound Securinine->GABA_A_Receptor Competitively Blocks Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel (Influx) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway and the antagonistic action of this compound.

Glycine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine Glycine_Receptor Glycine Receptor (Ligand-gated Cl- channel) Glycine->Glycine_Receptor Binds and Activates Securinine This compound Securinine->Glycine_Receptor No Interaction (Inactive) Cl_ion Cl- Glycine_Receptor->Cl_ion Opens Channel (Influx) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Glycine receptor signaling pathway, where this compound shows no activity.

Conclusion

This compound is a selective antagonist of the GABA-A receptor. The available experimental data demonstrates its lack of significant activity at the glycine receptor, as well as at muscarinic cholinergic and beta-adrenergic receptors. This selectivity profile distinguishes it from broader-spectrum CNS stimulants. However, a notable gap in the current understanding of this compound's pharmacology is the absence of data on its potential interactions with nicotinic acetylcholine and serotonin receptor subtypes. Further research, potentially through broad radioligand screening panels, is warranted to fully characterize its cross-reactivity and to better predict its complete pharmacological and toxicological profile. This information will be invaluable for any future drug development efforts involving this compound or its analogs.

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Securinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of (-)-Securinine waste in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers and compliance with hazardous waste regulations.

Hazard Assessment and Safety Precautions

This compound is a plant-derived alkaloid that is harmful if swallowed[1]. It can cause skin and serious eye irritation, and may also cause respiratory irritation[2]. Due to its potential hazards, it is imperative to handle this compound and its waste with care, utilizing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses. All handling of solid this compound should be done in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust[1].

Quantitative and Physical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Appearance Yellow solid/crystals
Melting Point 142-143 °C
Solubility DMSO: ≥25mg/mL
Storage Conditions -20°C Freezer
Incompatible Materials Strong oxidizing agents, strong reducing agents, acids
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Disposal Protocols

The primary method for disposing of this compound is to treat it as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Under no circumstances should this compound or its solutions be poured down the sink.

Solid Waste Disposal

  • Collection : All solid waste contaminated with this compound, including unused or expired product, contaminated gloves, weighing papers, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.

  • Labeling : The container must be sealed and labeled with the words "Hazardous Waste" and the chemical name, "this compound".

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

Liquid Waste Disposal

  • Collection : All solutions containing this compound must be collected in a designated, sealed, and compatible liquid hazardous waste container. Do not mix with other waste streams, particularly incompatible chemicals.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the names and approximate percentages of all chemical components (e.g., "this compound in DMSO").

  • Storage : Store the container in a secondary containment tray within a designated satellite accumulation area.

  • Disposal : Arrange for pickup by your institution's authorized hazardous waste service.

G Diagram 1: General Disposal Workflow for this compound cluster_solid Solid Waste cluster_liquid Liquid Waste solid_start Unused this compound or Contaminated Labware collect_solid Collect in a designated, sealed hazardous waste container solid_start->collect_solid label_solid Label container: 'Hazardous Waste' 'this compound' collect_solid->label_solid storage Store in designated Satellite Accumulation Area (SAA) Away from incompatible materials label_solid->storage liquid_start This compound Solutions collect_liquid Collect in a designated, sealed liquid waste container liquid_start->collect_liquid label_liquid Label container: 'Hazardous Waste' List all components & % collect_liquid->label_liquid label_liquid->storage disposal Arrange pickup by licensed hazardous waste contractor storage->disposal

Caption: Disposal workflow for solid and liquid this compound waste.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

  • Evacuate and Secure : If the spill is large, evacuate the immediate area and inform your supervisor or EHS office.

  • Wear PPE : Before cleaning, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Contain Spill : Prevent the spill from spreading.

  • Absorb Material : For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep the material to avoid creating dust.

  • Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a sealable container.

  • Label and Dispose : Label the container as hazardous waste and dispose of it according to the procedures outlined above.

  • Decontaminate Area : Thoroughly clean the spill area with an appropriate solvent and wash hands and any affected skin area.

G Diagram 2: this compound Spill Cleanup Workflow spill Spill Occurs ppe Ensure proper PPE is worn (Gloves, Safety Glasses, Lab Coat) spill->ppe contain Contain the spill to prevent spreading ppe->contain absorb Cover and absorb spill with inert material (e.g., sand, vermiculite) contain->absorb collect Carefully collect absorbed material into a sealable container absorb->collect label_dispose Label as 'Hazardous Waste' and dispose of via EHS collect->label_dispose clean Clean and decontaminate the spill area thoroughly label_dispose->clean

Caption: Step-by-step workflow for the safe cleanup of a this compound spill.

Experimental Protocols

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Securinine
Reactant of Route 2
(-)-Securinine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.